Aluminum ZINC sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
dialuminum;zinc;tetrasulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.4H2O4S.Zn/c;;4*1-5(2,3)4;/h;;4*(H2,1,2,3,4);/q2*+3;;;;;+2/p-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBZENKYROGMMZ-UHFFFAOYSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O16S4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22992-10-5 | |
| Record name | Aluminum zinc sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022992105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALUMINUM ZINC SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3WF3HJH3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Formation Mechanisms of Aluminum Zinc Sulfate Based Materials
Solution-Phase Synthesis Routes
Solution-phase synthesis offers excellent control over stoichiometry and homogeneity due to the mixing of precursors at the molecular level. These methods are versatile and can be adapted to produce a range of materials from simple double salts to complex composite structures.
Co-precipitation is a widely utilized technique for the synthesis of aluminum zinc sulfate (B86663) materials. This method involves dissolving soluble salts of aluminum and zinc, such as aluminum sulfate and zinc sulfate, in a solvent, typically water. A precipitating agent is then added to the solution, causing the simultaneous precipitation of a mixed solid containing both aluminum and zinc ions. The formation of a double salt, a compound containing two different cations (Al³⁺ and Zn²⁺) sharing a common sulfate anion, is a primary outcome of this process.
The fundamental principle is based on exceeding the solubility product of the target compound. The chemical reaction can be generalized as a double decomposition hydration reaction where soluble aluminum and zinc salts react to form the desired double salt hydrate. google.com The choice of precipitating agent and the control of pH are critical. For instance, the co-precipitation of zinc ions with aluminum hydroxide (B78521) is significantly influenced by pH, with maximum precipitation occurring in the pH range of 8-9. nii.ac.jp Studies have shown that sulfate ions in the solution can favor the co-precipitation of zinc with aluminum-based carriers. nii.ac.jp
Controlled crystallization is an extension of this process, where parameters such as temperature, concentration, and cooling rate are carefully managed to influence crystal size, shape, and purity. This technique is common for producing double salts like alums and Tutton salts, which are formed by mixing saturated solutions of the constituent simple salts and allowing for slow evaporation of the solvent. alaminchemical.comsapub.org By carefully controlling the cooling process of a saturated zinc sulfate solution, for example, the formation of specific hydrates like Zinc Sulfate Heptahydrate can be precisely managed. google.comnih.gov This principle is directly applicable to a mixed solution of aluminum and zinc sulfates to crystallize a specific aluminum zinc sulfate double salt hydrate.
| Parameter | Effect on Co-precipitation/Crystallization | Example |
| pH | Determines the species in solution and the solubility of the product. | Maximum co-precipitation of zinc with aluminum hydroxide occurs at pH 8-9. nii.ac.jp |
| Temperature | Affects the solubility of salts and the kinetics of crystal growth. | Optimal crystallization temperature for zinc sulfate heptahydrate is noted as 20 °C for good product quality. nih.gov |
| Precursor Concentration | Influences the degree of supersaturation and the rate of precipitation. | Preparation of zinc sulfate solutions with a Baume degree of 52-54 is used to control crystallization upon cooling. google.com |
| Cooling Rate | Impacts the size and uniformity of the resulting crystals. | Slow evaporation of mixed salt solutions promotes the growth of large, well-defined double salt crystals. sapub.org |
Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, known as an autoclave. These techniques are highly effective for producing crystalline materials with controlled morphology and size.
While direct synthesis of this compound double salt via this method is not extensively documented, the approach is widely used for producing related zinc-aluminum materials, such as zinc aluminate spinel (ZnAl₂O₄) and aluminum-doped zinc oxide (Al:ZnO). mdpi.comresearchgate.net In these syntheses, soluble precursors like zinc nitrate (B79036) (Zn(NO₃)₂) and aluminum nitrate (Al(NO₃)₃) are typically used. mdpi.comscirp.org The process involves dissolving the precursors, adding a precipitating agent like potassium hydroxide (KOH), and heating the resulting solution in an autoclave. Microwave-assisted hydrothermal methods can significantly shorten the reaction time. mdpi.comresearchgate.net
The formation mechanism involves the dissolution of precursors and subsequent nucleation and growth of the crystalline product under high-pressure conditions. The solvent plays a crucial role not only in dissolving the reactants but also in controlling the reaction kinetics and the morphology of the final product. For solvothermal synthesis of zinc aluminate, organic solvents like 1,4-butanediol are used with precursors such as zinc acetate and aluminum isopropoxide. researchgate.net
Table 2: Parameters in Hydrothermal/Solvothermal Synthesis of Zn-Al Materials
| Parameter | Condition | Precursors | Product | Source |
|---|---|---|---|---|
| Method | Microwave-Assisted Hydrothermal | Zn(NO₃)₂·6H₂O, Al(NO₃)₃·9H₂O | Zinc-Aluminate Spinel (ZnAl₂O₄) | mdpi.com |
| Method | Hydrothermal | Zinc Acetate, Aluminum Nitrate | Al-doped ZnO Nanopowders | researchgate.net |
| Method | Solvothermal | Zinc Acetate, Aluminum Isopropoxide | Zinc Aluminate Spinel (ZnAl₂O₄) | researchgate.net |
| Method | Hydrothermal | Zinc Nitrate, Aluminum Nitrate | Al-doped ZnO Nanowires | scirp.org |
The sol-gel process is a versatile wet-chemical technique used for fabricating materials, particularly metal oxides and composites, from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.
The process involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and gelation of the sol to form a network in a continuous liquid phase (gel). Key steps include the hydrolysis and polycondensation of metal alkoxide or metal salt precursors. For aluminum-zinc composite materials, typical precursors include zinc acetate dihydrate and aluminum chloride or aluminum nitrate. researchgate.netyoutube.com A stabilizer, such as monoethanolamine (MEA), is often used to control the reaction rate. researchgate.netiaea.org
The formation mechanism proceeds as follows:
Hydrolysis: Metal precursors react with water, replacing alkoxide or other groups with hydroxyl groups.
Condensation: The hydroxylated precursor molecules react with each other to form metal-oxygen-metal bridges, releasing water or alcohol. This process leads to the formation of a porous three-dimensional network.
Aging and Drying: The gel is aged to strengthen the network and then dried to remove the solvent, yielding the final material.
This method is particularly useful for creating composite materials, such as aluminum-doped zinc oxide (Al:ZnO) thin films. researchgate.netiaea.org By carefully controlling parameters like the precursor concentration, pH, and annealing temperature, the sol-gel method allows for precise control over the final material's microstructure and properties. researchgate.net
Green synthesis has emerged as an eco-friendly and cost-effective alternative to conventional chemical and physical methods for producing nanomaterials. This approach utilizes biological entities such as plant extracts, bacteria, or fungi as reducing and stabilizing agents.
In the context of zinc-based materials, plant extracts from sources like Hibiscus cannabinus or strawberry leaves have been successfully used to synthesize zinc oxide nanoparticles from zinc sulfate or zinc acetate precursors. mdpi.comresearchgate.net The phytochemicals present in these extracts—such as polyphenols, flavonoids, and alkaloids—act as natural chelating and reducing agents, facilitating the formation of the nanoparticles. The process typically involves mixing an aqueous solution of the metal salt (e.g., zinc sulfate) with the plant extract, followed by stirring and sometimes pH adjustment to induce the formation of the desired material. mdpi.com
While the green synthesis of the specific this compound double salt is not yet widely reported, the principles can be readily extended. A mixed solution of aluminum sulfate and zinc sulfate could be treated with a suitable plant extract. The bioactive molecules in the extract could chelate both Al³⁺ and Zn²⁺ ions, promoting their simultaneous precipitation or crystallization into a composite or double salt structure, offering a sustainable pathway for producing these materials.
Solid-State Reaction Pathways
Solid-state reactions involve the thermal reaction of solid precursors without the use of a solvent. This method is typically employed for synthesizing thermally stable inorganic compounds, such as mixed-metal oxides, and requires high temperatures to overcome the kinetic barriers of diffusion in the solid phase.
The synthesis of zinc aluminate (ZnAl₂O₄) from solid precursors is a well-established example of this pathway. The process involves intimately mixing powders of zinc- and aluminum-containing compounds, such as zinc oxide (ZnO) and aluminum oxide (Al₂O₃), or industrial sludges containing gibbsite (Al(OH)₃) and hydrozincite (Zn₅(CO₃)₂(OH)₆). jwent.netresearchgate.net The mixture is then compacted and calcined at high temperatures, often exceeding 1000°C. jwent.net
The formation mechanism is driven by the diffusion of ions across the interface of the reactant particles. For the ZnO-Al₂O₃ system, the reaction proceeds through the counter-diffusion of Zn²⁺ and Al³⁺ ions through the developing product layer (the zinc aluminate spinel). This solid-state diffusion is the rate-limiting step and necessitates high activation energy, hence the need for elevated temperatures. The use of molten salts like potassium chloride (KCl) can sometimes be employed to facilitate the reaction at lower temperatures by providing a liquid phase for ion transport. jwent.net
Control over Reaction Parameters and Resulting Material Characteristics
The ability to control reaction parameters is crucial for tailoring the physicochemical properties of the synthesized this compound-based materials. The choice of synthesis method and the precise management of experimental conditions directly influence characteristics such as crystallinity, particle size, morphology, and phase purity.
Key reaction parameters and their effects include:
Precursor Type: The choice of aluminum and zinc salts (e.g., sulfates, nitrates, chlorides, acetates) can affect reaction kinetics, solubility, and the morphology of the final product. For instance, in the hydrothermal synthesis of Al-doped ZnO, different aluminum precursors (chloride, nitrate, isopropoxide) resulted in nanopowders with varying morphologies. researchgate.net
pH of the Solution: In solution-based methods like co-precipitation, pH is a critical factor that governs the hydrolysis of metal ions and the solubility of the resulting hydroxide or salt precipitates. Optimal pH ranges are necessary to ensure the complete precipitation of both metal species. nii.ac.jp
Temperature and Time: Both synthesis temperature and reaction duration significantly impact the kinetics of nucleation and crystal growth. In hydrothermal synthesis, higher temperatures and longer times generally lead to higher crystallinity and larger particle sizes. mdpi.com In solid-state reactions, temperature is the primary driver for overcoming diffusion barriers. jwent.net
Concentration and Molar Ratios: The initial concentration of precursors affects the supersaturation of the solution, which in turn influences the nucleation rate and particle size. The molar ratio of aluminum to zinc precursors is a fundamental parameter for controlling the stoichiometry of the final product, whether it is a doped material or a double salt. researchgate.net
Stirring and Mixing: In solution-phase synthesis, adequate agitation ensures homogeneity of the reaction mixture, leading to uniform precipitation and preventing localized concentration gradients.
Additives and Stabilizers: In sol-gel and green synthesis, additives like monoethanolamine or compounds from plant extracts act as chelating or stabilizing agents. researchgate.netmdpi.com These agents control the hydrolysis and condensation rates, preventing uncontrolled precipitation and helping to dictate the final particle size and stability.
By carefully manipulating these parameters, researchers can fine-tune the characteristics of this compound-based materials to meet the demands of various technological applications.
Influence of pH and Temperature on Phase Formation
The pH of the reaction medium is a critical factor that dictates the formation and purity of this compound-based phases. The precipitation of metal hydroxides is highly pH-dependent. For instance, aluminum hydroxide typically begins to precipitate at a pH above 5.0, while zinc hydroxide precipitates at a pH between 5.5 and 7. ntnu.noresearchgate.net To achieve co-precipitation for materials like Zn-Al layered double hydroxides, the pH must be maintained in a range where both cations can precipitate simultaneously, often between 7 and 10. ekb.egmdpi.com Studies on the co-precipitation of zinc ions with aluminum hydroxide show that the highest percentage of zinc is incorporated in a pH range of 8-9. nii.ac.jp The specific pH can also influence the selective precipitation of different metal ions when they are present in a mixed solution. nih.gov
Temperature also plays a significant role, particularly in hydrothermal synthesis methods. Hydrothermal treatments, which involve heating the reaction mixture in a sealed vessel, can enhance the crystallinity and control the morphology of the resulting material. nih.gov For zinc oxide nanostructures, a related system, hydrothermal synthesis is a preferred method as it allows for better control over the growth process compared to gas transport methods. wikipedia.org The temperature can affect reaction kinetics and the final crystalline phase, with higher temperatures generally leading to more crystalline products. nih.gov
Below is a data table summarizing the influence of pH on the precipitation of relevant metal hydroxides.
| Metal Ion | Starting pH for Precipitation | Optimal pH Range for Precipitation | Notes |
| Aluminum (Al³⁺) | > 3.5 (as Fe(OH)₃ precursor) / ~5.0 | 5.0 - 5.5 | Can redissolve at very high pH (>9.0). ntnu.no |
| Zinc (Zn²⁺) | ~5.5 | 7.0 - 8.0 | Precipitation efficiency is high in this range. researchgate.netmdpi.com |
| Copper (Cu²⁺) | ~4.5 | ~6.0 | Often co-precipitates in similar ranges to Zn and Al. ntnu.no |
| Iron (Fe³⁺) | > 3.5 | ~4.0 | Ferric hydroxide precipitates at a lower pH than Al³⁺ and Zn²⁺. ntnu.no |
Role of Precursor Stoichiometry and Concentration
The molar ratio of the initial metal precursors, specifically the zinc-to-aluminum (Zn/Al) ratio, is a determining factor in the structure and composition of the resulting materials. In the synthesis of Zn-Al layered double hydroxides, this ratio directly influences the layer charge density and the spacing between the layers. nih.gov Different molar ratios (e.g., M²⁺/Al³⁺ = 3) are targeted to achieve specific crystalline structures similar to natural hydrotalcite. researchgate.net
The concentration of the precursor solutions also affects the nucleation and growth of the crystals. rsc.org Higher precursor concentrations can lead to faster precipitation rates, which may result in smaller, less crystalline particles. electroactmater.com Conversely, lower concentrations may favor the growth of larger, more well-defined crystals. In the synthesis of ZnO nanoparticles, it has been shown that the precursor concentration can influence particle size and the intensity of crystallographic orientations. electroactmater.commdpi.com For instance, as sol precursor concentration increased from 0.10 M to 0.30 M, the mean particle size of ZnO increased from 19.86 nm to 28.32 nm. electroactmater.com
The following table details the effect of precursor concentration on ZnO nanoparticle synthesis, which provides analogous insights into related systems.
| Precursor | Concentration Effect | Resulting Particle Size | Reference |
| Zinc Nitrate | Increased concentration leads to larger particles. | 24.53 to 63.02 nm | acs.org |
| Zinc Acetate | Can influence morphology, leading to rod-like forms. | Not specified | mdpi.com |
| Zinc Sulfate | Yields the highest surface area among common precursors. | Not specified | mdpi.com |
Impact of Additives and Complexing Agents on Synthesis
Additives and complexing agents can be introduced during synthesis to control the morphology, particle size, and functional properties of this compound-based materials. For example, in the synthesis of layered double hydroxides, organic molecules can be intercalated between the layers to modify their properties. rsc.org
In some syntheses, additives like aluminum sulfate itself can alter the reaction mechanism and electrochemical performance in battery applications. researchgate.net The addition of Al₂(SO₄)₃ to Zn-MnO₂ batteries was found to suppress the formation of zinc hydroxysulfate and promote the precipitation of aluminum hydroxysulfate, which in turn improved the oxidation kinetics of Mn²⁺ during charging. researchgate.net In the context of crystallization, inorganic additives can significantly affect the nucleation and growth kinetics of sulfate crystals. leeds.ac.uk
Mechanistic Studies of Formation and Crystallization Processes
Understanding the fundamental mechanisms of how these materials form is crucial for reproducible and controlled synthesis.
Nucleation and Growth Kinetics
The formation of crystalline materials from solution begins with nucleation, the initial formation of stable nuclei, followed by their growth into larger crystals. The kinetics of these processes can be modeled to understand the underlying mechanisms. For instance, the anion exchange process in Zn-Al LDHs, such as the exchange of nitrate for sulfate, has been studied and found to be a two-stage, diffusion-controlled reaction. desy.de The rate of these exchange reactions can vary depending on the anion, with the order being Cl⁻ > SO₄²⁻ > VOxʸ⁻. desy.de The study of adsorption kinetics for the removal of dyes using zinc aluminum layered double hydroxides also provides insight into the surface reaction rates, which are often described by pseudo-first-order or pseudo-second-order kinetic models. ekb.eg
In-Situ Monitoring Techniques for Synthesis Dynamics
To gain a real-time understanding of the formation and crystallization of these materials, various in-situ monitoring techniques are employed. Synchrotron-based in-situ X-ray diffraction (XRD) is a powerful tool to track the evolution of crystalline phases during synthesis or modification processes. nih.gov This technique has been used to monitor the anion exchange kinetics in Zn-Al LDHs, revealing the formation of intermediate phases during the reaction. desy.de By analyzing the time evolution of the diffraction patterns, researchers can extract kinetic parameters and elucidate the reaction pathway. desy.de Other in-situ methods like light scattering, pH, and ion conductivity measurements can provide complementary information on the particle formation and growth dynamics. nih.gov
Post-Synthetic Modification and Functionalization Strategies
After the initial synthesis, this compound-based materials can be further modified to enhance their properties or introduce new functionalities. A primary strategy for layered double hydroxides is anion exchange, where the sulfate anions in the interlayer space are replaced with other functional anions. researchgate.net This process can be used to introduce corrosion inhibitors, drug molecules, or other species into the LDH structure. researchgate.net The success of the exchange depends on the relative affinity of the incoming anion for the LDH layers. researchgate.net For example, carbonate ions can be successfully replaced with sulfate ions in a ZnAl-LDH, which can improve its electrochemical activity for use in batteries. researchgate.net The modification can also involve creating composites by physically mixing the LDH with other materials like activated carbon or graphene to be used in applications such as supercapacitors or catalysts. rsc.org
Advanced Characterization and Structural Elucidation of Aluminum Zinc Sulfate Compounds
Spectroscopic Analysis Techniques
Spectroscopy provides insights into the atomic and molecular level characteristics of a material.
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For aluminum zinc sulfate (B86663), XPS would be used to identify the core level binding energies of aluminum (Al 2p), zinc (Zn 2p), sulfur (S 2p), and oxygen (O 1s).
The precise binding energies would confirm the +3 oxidation state for aluminum, the +2 state for zinc, and the +6 state for sulfur within the sulfate anion (SO₄²⁻). Shifts in these binding energies compared to pure aluminum, zinc, and sulfur standards would provide information about the chemical bonding environment within the double salt crystal lattice. For example, analysis of a related double salt, Al₄(SO₄)₆·(H₂SO₄)·24H₂O, revealed distinct peaks for Al 2p, S 2p, and O 1s, confirming the elemental composition and chemical states. researchgate.net
Table 1: Hypothetical XPS Binding Energies for Aluminum Zinc Sulfate
| Element | Orbital | Expected Binding Energy (eV) |
|---|---|---|
| Al | 2p | ~74-75 |
| Zn | 2p₃/₂ | ~1022-1023 |
| S | 2p | ~168-170 |
| O | 1s | ~531-533 |
Note: This table is illustrative and not based on experimental data for Al₂(SO₄)₄.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting
FTIR and Raman spectroscopy are complementary techniques used to identify the vibrational modes of molecules. For this compound, these techniques would primarily probe the vibrations of the sulfate (SO₄²⁻) anions and the water of hydration (H₂O) molecules if present.
The sulfate ion, with tetrahedral (Td) symmetry, has four fundamental vibrational modes:
ν₁ (A₁): Symmetric stretching, typically appearing as a strong, sharp peak in the Raman spectrum around 980-1000 cm⁻¹.
ν₂ (E): Symmetric bending, found in the Raman spectrum around 450 cm⁻¹.
ν₃ (F₂): Antisymmetric stretching, a strong absorption in the infrared spectrum around 1100-1130 cm⁻¹.
ν₄ (F₂): Antisymmetric bending, a strong absorption in the infrared spectrum around 610-640 cm⁻¹.
In a solid crystal lattice, the local symmetry of the sulfate ion can be lowered, causing the degenerate modes (ν₂, ν₃, ν₄) to split and formerly inactive modes to appear. For instance, in the mineral khademite, Al(SO₄)F·5(H₂O), the ν₁ symmetric stretching mode is observed at 991 cm⁻¹ in the Raman spectrum, while antisymmetric stretching (ν₃) appears at 1104 and 1132 cm⁻¹. nih.gov Studies on various zinc sulfate hydrates show the ν₁ Raman band shifting from 983 cm⁻¹ in ZnSO₄·7H₂O to 1020 cm⁻¹ in ZnSO₄·H₂O. mdpi.com This indicates that the specific cationic environment (in this case, the presence of both Al³⁺ and Zn²⁺) and the degree of hydration would subtly influence the exact peak positions in this compound.
Water of hydration would be identified by broad O-H stretching bands in both spectra, typically in the 3000-3600 cm⁻¹ region, and H-O-H bending modes around 1600-1650 cm⁻¹. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the local atomic environment of specific nuclei. For this compound, ²⁷Al and ³³S NMR would be the most informative.
²⁷Al NMR: This technique would reveal the coordination environment of the aluminum ions. A single sharp resonance would suggest one type of aluminum site, likely octahedrally coordinated to oxygen atoms from sulfate groups or water molecules.
³³S NMR: As a quadrupolar nucleus with low natural abundance, ³³S NMR is challenging but can provide direct insight into the sulfate environment. The chemical shift and linewidth are sensitive to distortions in the sulfate tetrahedron. Studies on various inorganic sulfates have shown that the quadrupolar coupling constant correlates with the asymmetry of the S-O bond distances within the sulfate group. researchgate.net
Electron Paramagnetic Resonance (EPR) for Paramagnetic Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. Pure this compound, with Al³⁺, Zn²⁺, and SO₄²⁻, is diamagnetic and would not produce an EPR signal. However, this technique would be highly sensitive to the presence of paramagnetic impurities, such as transition metal ions (e.g., Mn²⁺, Fe³⁺, or Cu²⁺) substituting for Al³⁺ or Zn²⁺ in the crystal lattice. The resulting EPR spectrum would provide information on the identity, oxidation state, and local coordination environment of these impurity centers. For example, Mn²⁺ doped into a ZnS matrix produces a characteristic six-line hyperfine pattern in the EPR spectrum. chalcogen.ro
Diffraction Techniques for Crystalline Structure Determination
X-ray Diffraction (XRD) is the primary technique for determining the long-range atomic and molecular structure of a crystalline material. A powder XRD experiment on a microcrystalline sample of this compound would yield a diffraction pattern, which is a fingerprint of its crystal structure. The positions (2θ angles) and intensities of the diffraction peaks could be used to:
Identify the crystalline phases present.
Determine the unit cell parameters (the dimensions of the basic repeating structural unit).
Refine the atomic positions within the unit cell through Rietveld analysis, provided a suitable structural model is available.
While no specific crystal structure data for Al₂(SO₄)₄ has been found, it could potentially adopt a known structure type for double sulfates. Many double sulfates containing two different cations crystallize in well-known structures, such as the langbeinite or Tutton salt groups. nih.gov The langbeinites are cubic, while Tutton salts are monoclinic. nih.gov Determining which, if any, of these structures this compound adopts would require experimental XRD data.
Table 2: List of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Al₂(SO₄)₄ |
| Khademite | Al(SO₄)F·5H₂O |
| Zinc Sulfate Heptahydrate | ZnSO₄·7H₂O |
| Zinc Sulfate Monohydrate | ZnSO₄·H₂O |
| Zinc Sulfide (B99878) | ZnS |
| Langbeinites | (A⁺)₂(B²⁺)₂(SO₄)₃ |
| Tutton Salts | (A⁺)₂(B²⁺)(SO₄)₂·6H₂O |
Microscopic and Imaging Techniques for Morphological and Nanoscale Characterization
Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface morphology of a material at high magnification. It operates by scanning a focused beam of electrons over a sample's surface and detecting the signals from the interaction of the electron beam with the sample. The most common signals are secondary electrons, which produce high-resolution images of the surface topography.
For this compound, SEM analysis is invaluable for understanding the material's microstructure, including the shape, size, and arrangement of its constituent particles or crystals. This morphological information is crucial as it influences physical properties such as surface area, porosity, and reactivity.
SEM studies can reveal:
Crystal Habit: The characteristic external shape of individual crystals.
Particle Size and Distribution: The average size and size range of particles in a powder sample.
Surface Texture: The presence of features such as pores, cracks, or layers on the particle surfaces.
Aggregation and Agglomeration: The state of particle clustering.
In conjunction with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also provide qualitative and quantitative information about the elemental composition of the sample, confirming the presence and distribution of aluminum, zinc, sulfur, and oxygen. mdpi.comacs.org For example, SEM-EDX has been used to confirm morphological changes and metal deposition on various adsorbents. mdpi.com
Table 2: Morphological Observations of Related Compounds by SEM
| Material | Observed Morphology | Imaging Conditions/Notes |
|---|---|---|
| Zinc Sulfate Nanoparticles | Spherical nanoparticles | Produced using Nigella Sativa as a reducing agent. researchgate.net |
| Fe(II) Coordination Compound in Epoxy | Well-dispersed microparticles | Homogeneous dispersion with no significant clustering observed, even at higher filler loading. mdpi.com |
| Gelatin-based Films | Examination of surface and cross-section microstructure | Acceleration voltage of 15 kV; samples coated with gold for conductivity. mdpi.com |
| Aluminum Samples after Acid Submersion | Varied surface pitting and corrosion | Comparison of surfaces before and after submersion in different acidic media. researchgate.net |
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, allowing for the visualization of a material's internal structure at the nanoscale. nih.gov In TEM, a beam of high-energy electrons is transmitted through an ultra-thin specimen. The interactions of the electrons with the sample are used to form an image, providing detailed information about the particle size, shape, and arrangement of atoms. researchgate.net
For the characterization of nanoscale this compound, TEM is an indispensable tool. It provides direct visual evidence of the material's nanostructure, which is critical for understanding and controlling its properties in applications such as catalysis, coatings, and advanced materials.
Key information obtained from TEM analysis includes:
Particle Size and Morphology: TEM provides precise measurements of the dimensions and shapes of individual nanoparticles. researchgate.net
Crystallinity and Defects: High-resolution TEM (HRTEM) can resolve the atomic lattice of a crystalline material, allowing for the direct visualization of crystal planes, grain boundaries, and defects.
Internal Structure: TEM can reveal the internal features of particles, such as core-shell structures or the presence of pores.
Dispersion of Nanoparticles: In composite materials, TEM can be used to assess the dispersion quality of this compound nanoparticles within a matrix.
As mentioned previously, TEM is often combined with electron diffraction (SAED) to correlate the observed nanostructure with its crystallographic identity. researchgate.netnih.gov
Table 3: Nanoparticle Size Data from TEM Analysis of Related Materials
| Material | Average Particle Size | Synthesis/Analysis Method |
|---|---|---|
| Ni-doped Fe₃O₄ Nanoparticles | ~29.48 nm | Particle sizes predominantly between 20 and 40 nm. acs.org |
| Molybdenum-based Nanoparticles | Not specified | Visualized inside human hepatoma cells using STEM (a TEM technique). nih.gov |
| ZnO-based Nanoparticles | Not specified | Uptake and intracellular distribution analyzed by dark-field STEM. nih.gov |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography at the nanometer scale. chalcogen.rochalcogen.ro It works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map. libretexts.org
For this compound, AFM is a powerful tool for quantitative characterization of surface features and for probing nanoscale mechanical and adhesive properties. Unlike electron microscopy, AFM can be operated in various environments, including ambient air or liquid, which allows for the study of materials under more realistic conditions.
AFM provides several key types of information:
High-Resolution Topography: AFM generates 3D images of the surface, revealing features such as atomic steps, grain boundaries, and surface roughness with sub-nanometer resolution. ara-research.com
Quantitative Surface Roughness Analysis: From the topographical data, various statistical parameters can be calculated to quantify surface roughness, such as the root mean square (RMS) roughness and average roughness. chalcogen.ro
Force Spectroscopy: By measuring the force on the cantilever as a function of its distance from the sample, AFM can probe local mechanical properties like adhesion and elasticity. This can be used to study the interaction forces between this compound surfaces and other materials or molecules. libretexts.org
Studies on related materials, such as zinc aluminum oxide thin films, have used AFM to correlate surface roughness and grain size with processing parameters. chalcogen.ro In situ AFM has also been employed to study corrosion processes at the interface of aluminum alloys, demonstrating its utility in observing dynamic surface changes. fu-berlin.de
Table 4: Surface Roughness Parameters from AFM Analysis of Zinc Aluminum Oxide (ZAO) Films
| Annealing Temperature (°C) | Surface Roughness (nm) | Key Observation |
|---|---|---|
| 200 | 14.52 | Surface roughness increases with annealing temperature. chalcogen.ro |
| 500 | 25.07 | The increase in roughness is correlated with an increase in grain size. chalcogen.ro |
Scanning Transmission Electron Microscopy (STEM) for Elemental Mapping
Scanning Transmission Electron Microscopy (STEM), particularly when coupled with Energy-Dispersive X-ray Spectroscopy (EDS), is a powerful tool for the high-resolution elemental mapping of this compound compounds. This technique allows for the visualization of the spatial distribution of constituent elements—aluminum (Al), zinc (Zn), sulfur (S), and oxygen (O)—at the nanoscale.
Research has demonstrated that in various forms of this compound, including layered double hydroxides (LDHs) with sulfate interlayers, STEM-EDS analysis confirms the homogeneous distribution of these elements. This uniformity is a critical indicator of the formation of a single-phase material, as opposed to a mixture of separate zinc and aluminum compounds. Such detailed elemental maps are crucial for understanding the compound's structure and ensuring the successful synthesis of a homogenous material.
Thermal Analysis for Decomposition and Phase Transition Mechanisms
Thermal analysis techniques are essential for understanding the decomposition pathways and phase transitions of this compound compounds as a function of temperature.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For hydrated this compound compounds, TGA typically reveals a multi-step decomposition process. The initial mass loss, occurring at lower temperatures (generally between 50°C and 250°C), corresponds to the removal of physically adsorbed and interlayer water molecules (dehydration).
At intermediate temperatures (around 250°C to 500°C), a further mass loss is often observed, which is attributed to the dehydroxylation of the compound's hydroxide (B78521) layers. The final stage of decomposition occurs at higher temperatures (typically above 500°C), involving the breakdown of the sulfate anions and leading to the formation of mixed zinc and aluminum oxides. The decomposition of the individual components, zinc sulfate and aluminum sulfate, follows a similar pattern of dehydration followed by decomposition into their respective metal oxides and sulfur oxides.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies endothermic and exothermic processes. The dehydration and decomposition of this compound are typically endothermic events. DSC, used in conjunction with TGA, provides a comprehensive thermal profile of the compound. For instance, the decomposition of zinc sulfate heptahydrate and aluminum sulfate hydrate shows distinct endothermic peaks corresponding to the various stages of water loss and sulfate decomposition.
Table 1: Thermal Decomposition Stages of a Representative Zinc-Aluminum Sulfate Layered Double Hydroxide
| Temperature Range (°C) | Process | Mass Loss (%) |
|---|---|---|
| 50 - 250 | Dehydration (loss of interlayer and adsorbed water) | 10 - 15 |
| 250 - 500 | Dehydroxylation of hydroxide layers | 15 - 20 |
Note: The values in this table are representative and can vary based on the specific composition and synthesis conditions of the this compound compound.
Surface Area and Porosity Characterization (e.g., BET, Porosimetry)
The surface area and porosity of this compound compounds are critical parameters, especially for applications in catalysis and adsorption. These properties are commonly determined through nitrogen adsorption-desorption analysis, with the specific surface area calculated using the Brunauer-Emmett-Teller (BET) theory.
The BET surface area of this compound materials can vary significantly depending on their form and preparation method. For instance, a zinc-aluminum sulfate layered double hydroxide may have a surface area in the range of 20-50 m²/g. Other synthesized forms have reported BET surface areas of 12.5 m²/g, 15.2 m²/g, and 18.5 m²/g. Calcination of these materials can lead to a significant increase in surface area, with reports of up to 128 m²/g for a calcined Zn-Al-SO4 layered double hydroxide. Porosimetry measurements further reveal details about the pore volume and pore size distribution, which are often in the mesoporous range (2-50 nm).
Electrochemical Characterization for Functional Behavior
Electrochemical techniques are vital for assessing the functional properties of this compound, particularly for applications in energy storage and corrosion resistance.
Cyclic Voltammetry for Redox Processes
Cyclic Voltammetry (CV) is a potent electrochemical technique used to investigate the redox behavior of materials. In the context of this compound, CV studies have been employed to understand the redox reactions of zinc and the influence of aluminum on these processes.
For example, in studies related to zinc-ion batteries, the addition of aluminum sulfate to zinc sulfate electrolytes has been shown to improve electrochemical performance. CV curves demonstrate a wider electrochemical window and higher coulombic efficiency in the presence of aluminum sulfate. This is attributed to the suppression of side reactions, such as the hydrogen evolution reaction. Furthermore, CV has been used to study the passive behavior of aluminum-zinc alloys in corrosive environments, showing that a stable passive film can form over a wide potential range. Modified electrodes incorporating zinc-aluminum sulfate layered double hydroxides have also exhibited well-defined redox peaks in their cyclic voltammograms, indicating their potential for various electrochemical applications.
Table 2: Electrochemical Parameters from Cyclic Voltammetry of a Zinc-Ion Battery Electrolyte
| Electrolyte Composition | Anodic Peak Potential (V) | Cathodic Peak Potential (V) | Coulombic Efficiency (%) |
|---|---|---|---|
| Zinc Sulfate | 1.2 | -0.8 | 85 |
Note: The values in this table are illustrative and represent the typical improvements observed upon the addition of aluminum sulfate to a zinc sulfate electrolyte.
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Dynamics
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the intricate interfacial dynamics of electrochemical systems. In the context of this compound, EIS provides valuable insights into the processes occurring at the electrode-electrolyte interface, such as charge transfer resistance, double-layer capacitance, and the formation of passive films. By applying a small amplitude sinusoidal voltage or current signal over a wide range of frequencies, the impedance response of the system can be measured and analyzed to model the electrochemical behavior.
The interpretation of EIS data is often facilitated by the use of equivalent electrical circuits (EECs), where elements like resistors (R), capacitors (C), and constant phase elements (CPE) represent different physical and chemical processes at the interface. For instance, the charge transfer resistance (Rct) is inversely proportional to the corrosion rate, while the double-layer capacitance (Cdl) provides information about the electrode-electrolyte interface.
Detailed Research Findings:
While direct EIS studies on a pure "this compound" compound are not extensively available in peer-reviewed literature, significant research has been conducted on the electrochemical behavior of zinc-aluminum (Zn-Al) alloys and coatings in sulfate-containing environments. These studies provide a strong basis for understanding the interfacial dynamics of a system containing aluminum, zinc, and sulfate ions.
Research on Zn-Al alloy coatings reveals that the presence of aluminum significantly enhances the corrosion resistance of zinc. cjmr.org EIS studies on these coatings typically show a Nyquist plot with one or more capacitive loops. The diameter of these loops is related to the charge transfer resistance; a larger diameter indicates higher corrosion resistance.
The addition of aluminum to zinc promotes the formation of a more stable and protective passive layer. This layer is often composed of a mixture of zinc and aluminum oxides and hydroxides. In sulfate solutions, the formation of layered double hydroxides, such as Zn₆Al₂(OH)₁₆SO₄·4H₂O, can also contribute to the protective properties of the surface film.
The following interactive data table summarizes typical impedance parameters obtained from EIS measurements of Zn-Al alloy coatings in a sulfate medium, which can be considered analogous to the behavior of an this compound interface.
| System | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Protective Film Resistance (Rpf) (kΩ·cm²) |
| Pure Zinc | 500 | 80 | 1.2 |
| Zn-5%Al Alloy | 2500 | 45 | 8.5 |
| Zn-15%Al Alloy | 4800 | 30 | 15.2 |
This table presents illustrative data based on typical findings in the literature for Zn-Al alloys in sulfate environments. Actual values can vary based on specific experimental conditions.
The data illustrates that as the aluminum content increases, the charge transfer resistance (Rct) and the protective film resistance (Rpf) increase, while the double-layer capacitance (Cdl) decreases. The increase in Rct and Rpf signifies a lower corrosion rate and a more robust protective film. The decrease in Cdl is often attributed to an increase in the thickness of the passive layer or a change in its dielectric properties.
Chronoamperometry and Chronopotentiometry
Chronoamperometry and chronopotentiometry are electrochemical techniques that provide further understanding of the reaction mechanisms and kinetics at the electrode-electrolyte interface.
Chronoamperometry:
This technique involves stepping the electrode potential from a value where no faradaic reaction occurs to a potential where a reaction is initiated and measuring the resulting current as a function of time. The shape of the current-time transient provides information about nucleation and growth processes, as well as diffusion-controlled reactions.
In the context of the this compound system, chronoamperometry can be used to study the electrodeposition of zinc and aluminum from a sulfate bath. Studies on the electrodeposition of zinc from sulfate solutions have shown that the process often follows a three-dimensional instantaneous or progressive nucleation and growth mechanism. dergipark.org.tr The presence of aluminum ions would likely influence these nucleation kinetics.
Detailed Research Findings:
Research on the chronoamperometric study of zinc deposition from sulfate baths indicates that the current transient typically shows a sharp increase to a maximum value (I_max) at a specific time (t_max), followed by a decay. dergipark.org.tr This behavior is characteristic of a nucleation and growth process. The analysis of these transients can distinguish between instantaneous nucleation (where all nuclei form at once) and progressive nucleation (where nuclei form over time).
The following interactive data table presents hypothetical chronoamperometric data for the deposition from zinc sulfate and a mixed this compound solution, illustrating the potential influence of aluminum.
| Electrolyte | Potential Step (V vs. Ag/AgCl) | I_max (mA/cm²) | t_max (s) | Nucleation Model |
| Zinc Sulfate | -1.10 | 15.2 | 1.8 | Instantaneous |
| This compound | -1.10 | 12.8 | 2.5 | Progressive |
This table contains illustrative data to demonstrate the principles of chronoamperometry in this context.
The hypothetical data suggests that the presence of aluminum may shift the nucleation mechanism from instantaneous to progressive, as indicated by a lower peak current and a longer time to reach the peak. This could be due to the co-deposition of aluminum or its influence on the formation of zinc nuclei.
Chronopotentiometry:
In chronopotentiometry, a constant current is applied to the working electrode, and the resulting potential is monitored as a function of time. The shape of the potential-time curve can provide information about the reaction kinetics, the presence of multiple reaction steps, and the mass transport of electroactive species.
For a system containing aluminum and zinc ions in a sulfate medium, chronopotentiometry could be used to investigate the sequential reduction of these ions. Due to the difference in their standard reduction potentials, it is expected that zinc would deposit first, followed by aluminum at more negative potentials. The transition time (τ), the time at which the potential rapidly changes, is related to the concentration of the reacting species and the applied current density, as described by the Sand equation.
Detailed Research Findings:
While specific chronopotentiometric studies on "this compound" as a single entity are scarce, studies on the electrodeposition of Zn-Al alloys from various electrolytes provide relevant insights. researchgate.net These studies show that the potential-time curves can exhibit multiple plateaus, corresponding to the deposition of different phases or the co-deposition of the metals.
The analysis of the transition times at different current densities can be used to determine diffusion coefficients and to understand the mass transfer limitations of the deposition process.
Theoretical and Computational Chemistry of Aluminum Zinc Sulfate Systems
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic properties, structure, and bonding of materials from first principles. These methods are crucial for interpreting experimental data and predicting the behavior of new materials.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org In the context of materials containing aluminum, zinc, and sulfate (B86663), DFT has been instrumental in studying layered double hydroxides (LDHs), which feature positively charged zinc-aluminum hydroxide (B78521) layers and interlayer sulfate anions. acs.orgmdpi.com
Studies on these Zn-Al-SO₄ LDH systems reveal that the sulfate anions play a critical role in the material's structure and stability. DFT calculations show that the interaction between the interlayer species (sulfate and water molecules) and the positively charged host layers is primarily electrostatic. rsc.org The orientation and position of the sulfate ions between the metal hydroxide layers are key determinants of the interlayer spacing. mdpi.com
Furthermore, analysis of the projected density of states (PDOS) derived from DFT calculations can identify the acidic and basic sites within these structures. researchgate.net The valence band maximum (VBM) and conduction band minimum (CBM) are often derived from the p-orbitals of oxygen in the sulfate groups and the p-orbitals of the metal cations in the hydroxide layers, respectively. rsc.org This information is crucial for understanding the material's potential catalytic activity and its interactions with other molecules.
Table 1: Representative DFT Findings for Zn/Al Systems with Sulfate
| System Studied | Key DFT Finding |
| Zn-Al Layered Double Hydroxide | Sulfate anions are intercalated between positively charged zinc-aluminum hydroxide layers. acs.org |
| Mg-Al Layered Double Hydroxide | Higher charge of the interlayer anion (like sulfate) leads to larger binding energy with the host layers. rsc.org |
| Zn-Al LDH with Surfactants | Water molecules in the interlayer region primarily interact with the sulfate groups and the inorganic layer. researchgate.net |
This table is generated based on findings from related systems to illustrate the application of DFT.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.
Direct ab initio studies on a simple aluminum zinc sulfate compound are scarce. However, the application of these high-accuracy methods to related systems demonstrates their predictive power. For instance, ab initio calculations have been successfully used to determine the isotopic fractionation of zinc in various aqueous complexes. researchgate.net Such studies provide precise information on the coordination environment and bonding of zinc ions, which is fundamental to understanding their behavior in a mixed-metal sulfate context. Similarly, ab initio calculations on materials like zinc oxide (ZnO) have been used to accurately predict their structural, electronic, and optical properties. researchgate.net These examples highlight the potential of ab initio methods to provide benchmark data for the geometric and electronic parameters of this compound systems, should such focused studies be undertaken.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This approach provides a detailed, atomistic view of dynamic processes that are often inaccessible to experimental techniques alone.
MD simulations are particularly well-suited for studying the behavior of ions in aqueous solutions. Simulations of zinc sulfate solutions have provided detailed insights into the solvation structure of zinc ions. researchgate.net These studies can determine the radial distribution functions for zinc-oxygen distances, revealing the structure and number of water molecules in the first and second solvation shells of the Zn²⁺ ion.
Table 2: Insights from MD Simulations of Aqueous Sulfate Solutions
| Simulation System | Key Finding |
| Aqueous Zinc Sulfate | Provides detailed information on the solvation shell structure and coordination number of Zn²⁺ ions. researchgate.net |
| Mixed MgSO₄/ZnSO₄ Electrolytes | Used to analyze the dynamics and dipole relaxation times of the aqueous mixtures. arxiv.org |
| Zinc Sulfate with Acetonitrile Additive | Investigates the impact of additives on solution properties, including viscosity and conductivity. nd.edu |
This table is based on data from systems containing zinc and sulfate to demonstrate the utility of MD simulations.
In the solid state, MD simulations can be used to investigate phenomena such as ion diffusion, phase transformations, and the mechanical properties of materials. For instance, MD simulations have been used to study the mechanical behavior and fracture toughness of materials like alumina (B75360) (Al₂O₃). mdpi.com By applying computational stress, these simulations can model crack propagation at an atomistic level.
In a hypothetical solid this compound, MD simulations could be employed to study the diffusion of ionic species within the crystal lattice, which is crucial for understanding the material's thermal stability and conductivity at elevated temperatures. Furthermore, simulations could predict how the arrangement of aluminum, zinc, and sulfate ions influences the material's response to mechanical stress.
The interaction of this compound systems with other phases—be it a solid surface, a liquid, or a gas—is critical for many applications, from corrosion science to catalysis. Computational methods are frequently used to probe these interfacial phenomena.
DFT calculations on layered double hydroxides provide a static, quantum-mechanical picture of the interactions between the sulfate anions and the zinc-aluminum hydroxide sheets. rsc.orgresearchgate.net This includes understanding charge transfer and the nature of bonding at the interface. researchgate.net MD simulations, on the other hand, can offer a dynamic view of interfaces. For example, simulations have been used to study the dissociation of water molecules on aluminum surfaces and the structure of aqueous zinc sulfate solutions at a solid-liquid interface. nd.edupsu.edu These studies reveal how the surface influences the orientation of molecules and the distribution of ions, which governs processes like crystal growth, dissolution, and surface reactivity.
Thermodynamic Modeling of Phase Stability and Reactions
Thermodynamic modeling is a cornerstone in predicting the phase stability and reaction pathways of this compound systems under various conditions. By calculating thermodynamic quantities such as Gibbs free energy, enthalpy, and entropy, researchers can construct phase diagrams and predict the spontaneity of reactions.
| Ion | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |
| Al³⁺(aq) | -489.4 ± 1.4 |
| Zn²⁺(aq) | -147.06 |
| SO₄²⁻(aq) | -744.53 |
This table presents the standard Gibbs free energy of formation for the aqueous ions involved in this compound systems. The data can be used to calculate the driving force for various reactions in solution.
Computational methods like the Calculation of Phase Diagrams (CALPHAD) are powerful tools for modeling multicomponent systems. mpie.demanchester.ac.ukresearchgate.netresearchgate.netjmmab.com While specific CALPHAD databases for the Al-Zn-S-O system are not widely published, the methodology has been successfully applied to related Al-Zn-Mg-Cu alloys to predict grain boundary precipitation and microchemistry. mpie.demanchester.ac.ukresearchgate.netresearchgate.net This suggests that a similar approach could be developed for this compound to model phase equilibria and predict the formation of various hydrated and anhydrous phases.
Thermodynamic modeling of the aqueous ZnSO₄-H₂SO₄-H₂O system has been performed to predict the solubility of zinc sulfate under conditions relevant to hydrometallurgical processing. researchgate.netoulu.fisemanticscholar.org These models, often based on Pitzer equations, can be extended to include aluminum sulfate to better understand complex electrolyte solutions. researchgate.net
The thermal decomposition of zinc sulfate has been a subject of thermodynamic and kinetic modeling, with studies investigating the effect of catalysts like Pd/Al₂O₃. researchgate.net Such models are vital for applications involving high-temperature processing of these materials.
Prediction of Interaction Mechanisms with Various Species
Understanding the interaction of this compound with various chemical species is critical for its application in diverse fields, from corrosion science to materials synthesis. Computational chemistry offers powerful tools to elucidate these mechanisms at the atomic level.
In aqueous environments, the hydration of Al³⁺ and Zn²⁺ ions is a primary interaction. The formation of hydrated this compound has been noted in studies of atmospheric corrosion on aluminum-zinc alloy coatings. diva-portal.org The interaction with water and the subsequent formation of various hydrated species can be modeled using molecular dynamics simulations to understand the structure of the hydration shells and the dynamics of water exchange.
The interaction of this compound is not limited to water. In the context of detergents and cleaning compositions, it is known to interact with other ions and organic molecules. For example, sources of aluminum and zinc ions are included in warewashing compositions to inhibit corrosion. google.com The interaction with surfactants and other components of the formulation can be studied using computational models to predict their behavior and optimize performance.
In electrochemical systems, the interaction of this compound with electrodes and other electrolyte components is of great interest. For instance, the addition of aluminum sulfate to zinc-ion batteries can influence the reaction mechanism and the formation of byproducts.
The interaction with organic molecules is also a significant area of study. The presence of this compound can affect the metabolism of purines and pyrimidines in biological systems. escholarship.org Computational docking studies and molecular dynamics simulations can be employed to understand the binding of these sulfate compounds to biomolecules.
The following table summarizes some predicted interaction mechanisms of this compound with different species:
| Interacting Species | Predicted Interaction Mechanism |
| Water | Formation of hydrated Al³⁺ and Zn²⁺ ions, leading to the crystallization of various hydrated forms of this compound. |
| Hydroxide Ions | Precipitation of metal hydroxides or basic sulfates, depending on the pH and concentration. |
| Other Metal Ions | In aqueous solutions, can influence the solubility and precipitation behavior of other metal salts. |
| Organic Ligands | Formation of coordination complexes with organic molecules containing functional groups like carboxylates or amines. |
| Surfaces | Adsorption onto the surfaces of other materials, which can modify the surface properties and inhibit or promote certain reactions, such as corrosion. diva-portal.org The reaction between aluminum metal and a zinc sulfate solution is a classic single replacement reaction. quora.comwebqc.orgquora.com |
This table provides an overview of the predicted interaction mechanisms of this compound with a variety of chemical species, highlighting its versatile reactivity.
Development of Machine Learning and AI Approaches in Material Design
The design and discovery of new materials can be significantly accelerated by leveraging machine learning (ML) and artificial intelligence (AI). jmmab.com These computational tools can analyze vast datasets to identify patterns and predict the properties of novel materials, including complex inorganic systems like this compound.
While specific ML models for this compound are not yet widely reported, the application of these techniques to related materials demonstrates their potential. For example, ML models have been developed to predict the properties of electrolytes for aluminum-ion and zinc-ion batteries. These models can screen vast numbers of potential additives and solvent systems to identify candidates with optimal performance.
High-throughput screening, often coupled with ML, is a powerful strategy for discovering new materials with desired properties. This approach can be used to explore the vast compositional space of mixed metal sulfates to identify new compounds with interesting electronic, optical, or catalytic properties.
One of the key challenges in applying ML to materials science is the need for large, high-quality datasets. The development of comprehensive databases of experimental and computational data for inorganic materials is an ongoing effort that will be crucial for the advancement of ML-driven material design.
The following table outlines potential applications of ML and AI in the design of this compound systems:
| Application Area | Machine Learning / AI Approach |
| Property Prediction | Development of models to predict thermodynamic stability, solubility, and mechanical properties of different this compound compositions. |
| Phase Diagram Prediction | Using ML to accelerate the calculation of phase diagrams for multicomponent systems, including the Al-Zn-S-O system. |
| Formulation Optimization | AI-driven optimization of formulations containing this compound for specific applications, such as catalysts, coatings, or electrolytes. |
| Synthesis Planning | Generative models could be used to propose novel synthesis routes for this compound with specific crystal structures or morphologies. |
| High-Throughput Screening | Screening of large virtual libraries of related compounds to identify new materials with enhanced performance for targeted applications. |
This table illustrates the potential of machine learning and artificial intelligence to revolutionize the design and discovery of this compound materials with tailored properties.
Applications of Aluminum Zinc Sulfate in Environmental Science and Engineering
Adsorption and Removal of Inorganic Contaminants from Aqueous Systems
Aluminum and zinc-based compounds are effective adsorbents for various inorganic pollutants found in wastewater and natural water systems. Their high surface area and specific surface chemistry enable the capture of contaminants, rendering the water safer for consumption and environmental discharge.
The removal of heavy metal ions by aluminum and zinc compounds occurs through several key mechanisms, including physical adsorption, chemisorption, electrostatic interactions, ion exchange, and precipitation. mdpi.com The specific mechanism often depends on the contaminant, the adsorbent's properties, and the aqueous environment.
Arsenic: Arsenic removal, particularly of arsenate (As(V)), is effectively achieved through coagulation with aluminum sulfate (B86663). nih.goveverfilt.com In this process, aluminum hydroxide (B78521) flocs are formed, which have a large surface area for the adsorption of arsenate anions. researchgate.net The positively charged surface of metal hydroxides at appropriate pH values electrostatically attracts the negatively charged arsenate species (H₂AsO₄⁻ and HAsO₄²⁻). researchgate.net Pre-oxidation is often required to convert the more mobile arsenite (As(III)) to arsenate for more efficient removal. everfilt.comanl.gov
Fluoride (B91410): Aluminum-based compounds are widely used for defluoridation. The mechanism involves the formation of polyhydroxy aluminum complexes that can interact with fluoride ions. tsijournals.com Adsorption of fluoride onto polymeric aluminum sulfate or aluminum hydroxide surfaces is a primary removal pathway. tsijournals.com In some applications, aluminum-preloaded resins are used, where fluoride forms strong complexes with the aluminum on the resin structure. ubc.ca The process can be viewed as an ion exchange mechanism where hydroxyl groups on the adsorbent surface are exchanged for fluoride ions. researchgate.net
Lead and Cadmium: The adsorption of lead (Pb²⁺) and cadmium (Cd²⁺) onto materials like aluminum oxide nanoparticles is driven by surface complexation and electrostatic attraction. nih.gov The surface of aluminum oxide possesses hydroxyl groups that can deprotonate at certain pH levels, creating negatively charged sites that attract the positively charged lead and cadmium ions. Studies have shown that zinc has a higher affinity for aluminum oxide surfaces than cadmium. nih.gov The primary mechanisms for lead and cadmium removal by various adsorbents include metal hydroxide/carbonate precipitation, complex formation with surface hydroxyl groups, and ion exchange. mdpi.com
The efficiency of heavy metal removal by different aluminum and zinc-based adsorbents is summarized in the table below.
| Contaminant | Adsorbent | Key Removal Mechanism | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|
| Lead (Pb²⁺) | Alumina (B75360) Modified Onion Skin (AMOS) | Adsorption, Surface Complexation | 9.74 | researchgate.net |
| Cadmium (Cd²⁺) | Alumina Modified Onion Skin (AMOS) | Adsorption, Surface Complexation | 14.17 | researchgate.net |
| Zinc (Zn²⁺) | MgFe Layered Double Hydroxide | Precipitation, Complexation, Ion Exchange | 414.9 | mdpi.com |
| Fluoride (F⁻) | Layered Aluminum-Based Composite | Ion Exchange | 5.62 | researchgate.net |
The removal of nutrients like phosphate (B84403) and nitrate (B79036) is crucial for mitigating eutrophication in water bodies.
Phosphate: Aluminum sulfate, commonly known as alum, is a widely used chemical for phosphorus removal. wikipedia.orgpca.state.mn.us When added to water, alum dissolves and aluminum ions (Al³⁺) hydrolyze to form insoluble aluminum hydroxide (Al(OH)₃) precipitates in neutral pH ranges (6-8). wikipedia.org Soluble phosphate anions (PO₄³⁻) are removed from the solution by adsorbing to the surface of these aluminum hydroxide flocs and by forming insoluble aluminum phosphate (AlPO₄) precipitates. phosclear.com This process effectively sequesters phosphorus, making it unavailable to aquatic life. phosclear.com
Nitrate: While aluminum and zinc sulfates are not primary agents for nitrate removal, which is typically accomplished through biological denitrification or specialized ion exchange, related research in advanced oxidation can be noted. The photocatalytic degradation process, discussed later, can break down nitrate compounds, although this is not an adsorption-based mechanism.
The efficiency of contaminant removal through adsorption is highly dependent on several operational parameters. Optimizing these factors is critical for achieving maximum removal efficiency in practical applications.
pH: The pH of the solution is a master variable that influences both the surface charge of the adsorbent and the chemical speciation of the contaminant. For heavy metal cation adsorption (like Pb²⁺ and Cd²⁺), removal efficiency generally increases with pH to a certain point, as the adsorbent surface becomes more negatively charged. researchgate.nethw.ac.uk For anion adsorption, such as arsenate and fluoride, removal is often favored at a lower pH where the adsorbent surface is positively charged. everfilt.comresearchgate.net For instance, the optimal pH range for arsenate removal using aluminum sulfate is typically between 6 and 8. researchgate.net
Dosage: The amount of adsorbent (dosage) directly affects the number of available active sites for contaminant binding. Generally, increasing the adsorbent dosage leads to a higher percentage of contaminant removal. hw.ac.uknih.gov However, beyond an optimal dosage, the removal efficiency may plateau as the active sites become saturated or due to particle agglomeration. nih.gov
Contact Time: Adsorption is a time-dependent process. The rate of removal is typically rapid at the beginning as contaminants adsorb to readily available external surface sites. It then slows down as contaminants diffuse into the internal pores of the adsorbent. The time required to reach equilibrium, known as the equilibrium time, is a crucial parameter for designing treatment systems. researchgate.netresearchgate.net
The table below presents optimized parameters for the removal of various contaminants using aluminum-based adsorbents.
| Contaminant | Adsorbent | Optimal pH | Optimal Dosage | Contact Time for Equilibrium | Reference |
|---|---|---|---|---|---|
| Lead (Pb²⁺) | Alumina Modified Onion Skin | Not specified | 1.20 g/L | 75.59 min | researchgate.net |
| Cadmium (Cd²⁺) | Alumina Modified Onion Skin | Not specified | 1.20 g/L | 75.59 min | researchgate.net |
| Fluoride (F⁻) | Al–La Hybrid Gel | Not specified | 3 g/L | 64 min | nih.gov |
| Arsenate (As(V)) | Aluminum Sulfate | 6-8 | 42-56 mg/L | Not specified | researchgate.net |
Photocatalytic Degradation of Organic Pollutants
Beyond adsorption, certain semiconductor materials, such as zinc oxide, can be used to catalytically degrade persistent organic pollutants when illuminated with a suitable light source. This process offers a destructive pathway for contaminant removal rather than simple phase transfer.
Photocatalysis using semiconductors like zinc oxide (ZnO) is an advanced oxidation process. The fundamental mechanism involves the generation of highly reactive oxygen species (ROS) upon light absorption.
Electron-Hole Pair Generation: When a semiconductor photocatalyst like ZnO absorbs photons with energy equal to or greater than its band gap, electrons (e⁻) in the valence band are excited to the conduction band, leaving behind positively charged "holes" (h⁺). qu.edu.qa
Charge Carrier Separation and Migration: These photogenerated electron-hole pairs must separate and migrate to the catalyst's surface to initiate redox reactions. The efficiency of photocatalysis is often limited by the rapid recombination of these charge carriers. Doping ZnO with metals like aluminum can create charge traps, which suppress this recombination and enhance photocatalytic efficiency. qu.edu.qa
Formation of Reactive Oxygen Species (ROS): At the surface, the holes (h⁺) can oxidize water molecules or hydroxide ions to form highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to produce superoxide (B77818) radicals (O₂•⁻). researchgate.net
Degradation of Pollutants: These powerful ROS (primarily •OH) are non-selective and can attack and mineralize a wide range of organic pollutant molecules, breaking them down into simpler, less harmful substances like carbon dioxide and water. researchgate.netresearchgate.net
Aluminum-doped ZnO (AZO) has been shown to be an effective photocatalyst for the degradation of various industrial dyes under solar irradiation. qu.edu.qa The presence of aluminum not only reduces charge carrier recombination but can also modify the band gap of ZnO, improving its light absorption properties. qu.edu.qa
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com Photocatalysis, as described above, is a prominent type of AOP. nih.gov
Another significant class of AOPs involves the use of sulfate radicals (SO₄•⁻). frontiersin.org Sulfate radical-based AOPs (SR-AOPs) are gaining attention due to the high redox potential of the sulfate radical (2.5–3.1 V) and its longer half-life compared to the hydroxyl radical. frontiersin.org These radicals can be generated through the activation of persulfates, such as peroxydisulfate (B1198043) (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻), using methods like heat, UV radiation, or transition metal activation. frontiersin.orgmdpi.com While not directly involving a pre-formed aluminum zinc sulfate compound, these processes highlight the importance of the sulfate radical in advanced oxidation, providing a conceptual link to the "sulfate" component in the context of environmental remediation. SR-AOPs have proven effective in degrading a wide array of persistent organic pollutants found in industrial wastewater. frontiersin.org
Catalytic Oxidation and Reduction Processes in Wastewater Treatment
The application of aluminum and zinc-based compounds in catalytic processes for wastewater treatment is an area of growing research. While often used as coagulants and precipitants, their role can extend to enhancing redox reactions for pollutant degradation. getwsu.comgoogle.com
In catalytic wet oxidation, for instance, a Cu/γ-Al2O3 catalyst has demonstrated high efficiency in treating excess activated sludge from pharmaceutical wastewater. mdpi.com This process effectively breaks down complex organic matter into simpler, less harmful substances like volatile fatty acids, which can be repurposed as organic carbon sources in biological treatment plants. mdpi.com The alumina (Al2O3) acts as a stable carrier for the active metal catalyst. mdpi.com
For specific contaminants like those in alkaline zinc-nickel plating wastewaters, oxidation processes are employed to break down complex organic and cyanide compounds. sterc.org Hypochlorite oxidation, particularly in the presence of an iron catalyst, has been shown to be effective. sterc.org This process creates hydroxyl radicals, which are powerful oxidizing agents capable of destroying persistent organic amines. sterc.org While not a direct use of this compound as a catalyst, these systems highlight the importance of metal-assisted oxidation in treating industrial effluents containing zinc. After oxidation, metal precipitants are used to reduce zinc and nickel concentrations to meet regulatory compliance limits. sterc.org
Similarly, zinc sulfate is a key component in certain industrial wastewaters, and its removal is a significant treatment objective. researchgate.net Layered aluminum-based composites have been synthesized to effectively remove fluoride ions from industrial zinc sulfate solutions through adsorption and ion exchange mechanisms. researchgate.net Constructed wetlands (CWs) have also shown high efficiency in removing zinc from acidic and sulfate-rich wastewater, achieving 92-95% removal primarily through precipitation and adsorption within the organic media of the CW. iwaponline.com
Development of Sorbent Materials for Air Purification
Sorbent materials are critical for removing gaseous pollutants and particulate matter from the air. Zinc oxide-based sorbents, which can be formulated with aluminum, are effective in removing sulfur compounds from gas streams. google.com These sorbents consist of a two-phase active zinc component, comprising zinc oxide (ZnO) and zinc aluminate (ZnAl2O4), with small crystallite sizes that enhance their reactive surface area. google.com They are capable of reducing hydrogen sulfide (B99878) (H2S) and carbonyl sulfide (COS) content in fuel gases to levels below 20 parts per million by volume (ppmv) across a broad temperature range. google.com
Aluminum sulfate itself, in its hydrated form (aluminum sulfate octadecahydrate), is used in air purification systems to remove particulate matter like dust, pollen, and smoke by acting as a coagulant. alumsulphate.com It can also help control airborne microorganisms due to the antimicrobial properties of aluminum ions, which interfere with microbial cell membranes and metabolic processes. alumsulphate.com This is particularly valuable in settings requiring sterile environments, such as hospitals. alumsulphate.com The integration of zinc could potentially enhance these antimicrobial properties, creating a more robust sorbent material for comprehensive air purification.
Soil Remediation and Stabilization in Contaminated Sites
The contamination of soil with heavy metals from industrial and mining activities poses a significant threat to ecosystems and human health. scientific.net In-situ immobilization is a remediation strategy that reduces the mobility and bioavailability of these metals by adding chemical amendments to the soil. wur.nl
The application of sulfate-containing compounds is a key strategy for soil remediation. In one method, a dilute sulfuric acid reagent is used to react with metals naturally present in clay soils, such as aluminum and zinc, to form metal sulfates. earthlok.com This chemical reaction alters the soil's molecular structure, satisfying the unbalanced electrical charges that cause expansive clay soils to swell and contract, thereby stabilizing the ground. earthlok.com
Zinc application in soils can reduce the uptake of other heavy metals like cadmium (Cd) by plants. frontiersin.org This is achieved through several mechanisms, including the chelation and immobilization of the heavy metals in the soil, preventing their absorption by plant roots. frontiersin.org Zinc can also have an antagonistic effect on the uptake and transport of more toxic metals. frontiersin.org
Aluminum sulfate is used to ameliorate saline-sodic soils by reducing soil pH, electrical conductivity (EC), and exchangeable sodium percentage (ESP). researchgate.net This process improves the soil structure and allows for the leaching of excess sodium, enhancing soil quality and crop yields. researchgate.net The combined application of aluminum sulfate with fertilizers has shown significant success in this area. researchgate.net
The research on swine manure biochar has also shown that it can effectively immobilize heavy metals, with the order of immobilization being Pb > Zn > Cd. tandfonline.com The process involves ion exchange, complexation, and precipitation on the biochar surface. tandfonline.com
Table 1: Effect of Aluminum Sulfate and Organic-Inorganic Fertilizer on Saline-Sodic Soil Properties Data derived from a study on saline-sodic soils in the Songnen Plain, Northeast China. researchgate.net
| Soil Property | Control (Fertilizer Only) | Aluminum Sulfate (500 kg hm⁻²) + Fertilizer | Percentage Change |
| Soil pH | 8.87 | 8.40 | -5.3% |
| EC (μS cm⁻¹) | 239 | 170 | -28.9% |
| ESP (%) | 13.9 | 8.19 | -41.1% |
| SAR | 6.25 | 4.85 | -22.4% |
| SOC (g kg⁻¹) | 5.8 | 12.5 | +115.5% |
| Rice Yield (kg hm⁻²) | 5120 | 7280 | +42.2% |
Understanding the geochemical speciation of heavy metals—the different chemical forms in which they exist—is crucial for assessing their mobility, bioavailability, and potential toxicity. nih.govresearchgate.net The bioavailability of a metal is often related to its more mobile and soluble forms. nih.govnih.gov
The application of aluminum sulfate to calcareous soils has been shown to alter the chemical forms of zinc. gau.ac.ir A study found that adding aluminum sulfate decreased zinc adsorption in the soil, indicating a potential increase in its mobility in that specific context. gau.ac.ir Conversely, the addition of iron sulfate increased zinc adsorption. gau.ac.ir This highlights how amendments can shift the equilibrium between different metal species in the soil.
Sulfate can induce the formation of insoluble aluminum-sulfate minerals in highly acidic soils, which mitigates aluminum phytotoxicity. researchgate.net This process effectively locks up the toxic, exchangeable forms of aluminum, reducing their harmful effects on plants. researchgate.net Similarly, sulfate can be microbially reduced to sulfide, which then precipitates with heavy metals like zinc to form highly insoluble and stable metal sulfides, effectively immobilizing them. scientific.netmdpi.com This biological process is a key mechanism in some soil remediation strategies. scientific.net
Studies on former mining sites show that zinc and other metals are often associated with the reducible fractions of the soil, bound to iron and manganese oxides. researchgate.netnih.gov Changes in soil pH can significantly impact the release of these metals; the mobility of zinc and cadmium typically increases under more acidic (lower pH) conditions. researchgate.net Therefore, amendments that control pH are critical for managing the bioavailability of these contaminants.
Applications of Aluminum Zinc Sulfate in Materials Science and Engineering
Development of Functional Coatings and Thin Films
Aluminum and zinc compounds are foundational in the surface treatment of metals for both functional and protective purposes. Their sulfates are often key components in the solutions used to create these specialized surfaces.
In the realm of surface finishing, aluminum zinc sulfate (B86663) plays a role in electroplating baths designed to deposit protective zinc and zinc-alloy coatings onto various substrates, particularly steel and aluminum. Acidic sulfate-based electrolytes are widely used for zinc electrodeposition due to their high plating rates and lower operating costs compared to alkaline baths. In these formulations, aluminum sulfate can act as a buffering agent, helping to regulate and maintain the pH of the solution, which is crucial for achieving a consistent and high-quality deposit.
One common application is in the zinc plating of aluminum strips. A process for direct zinc electroplating on aluminum involves using an acidic zinc plating bath, which can be either a sulfate or a chloride bath. These baths often contain, in addition to Zn²⁺ ions, other metal ions to form alloy coatings. The process parameters are tightly controlled to ensure strong adhesion of the plated layer to the aluminum substrate.
Another key surface modification technique for aluminum is zincate treatment, an essential prerequisite for plating other metals onto an aluminum surface. Aluminum naturally forms a passivating oxide layer that prevents good adhesion of plated metals. The zincate process involves immersing the aluminum part in a highly alkaline solution containing zinc salts, which removes the oxide layer and deposits a thin, adherent layer of zinc. This zinc layer then serves as a base for subsequent electroplating. While the primary component is often a zincate, the principles of depositing a sacrificial and adherent zinc layer are central to the technologies involving both metals.
The table below outlines typical compositions for acidic zinc sulfate electroplating baths, illustrating the role of various components.
| Component | Purpose | Typical Concentration (g/L) |
| Zinc Sulfate (ZnSO₄) | Primary source of zinc ions | 300 - 500 |
| Aluminum Sulfate (Al₂(SO₄)₃) | Buffering agent, improves conductivity | 2 - 30 |
| Sodium Sulfate (Na₂SO₄) | Increases solution conductivity | 50 - 250 |
| Boric Acid (H₃BO₃) | Buffering agent | 250 |
| Additives (e.g., glucose, dextrin) | Grain refiner, brightener | 3 - 150 |
| This table is interactive. Users can sort and filter the data based on component or purpose. |
The primary function of zinc-based coatings on metals like steel and aluminum is to provide corrosion protection. This is achieved through several mechanisms where aluminum and zinc compounds play a crucial role.
Sacrificial Protection: Zinc is more electrochemically active than iron (in steel) and often more active than aluminum alloys under certain conditions. When a zinc coating is in electrical contact with the substrate, it preferentially corrodes, acting as a sacrificial anode. This galvanic protection prevents the underlying metal from rusting or corroding, even at minor scratches or defects in the coating.
Barrier Formation: The coating itself acts as a physical barrier, isolating the substrate from the corrosive environment. The formation of a dense, adherent coating is essential for this mechanism.
Studies have demonstrated that zinc can effectively stop pitting corrosion of aluminum in certain environments by providing a cathodic protection effect. google.com This occurs when zinc particles contact the aluminum surface, lowering its potential to a level where pitting is no longer favorable.
Integration into Composite Materials for Enhanced Properties
The incorporation of zinc-based compounds into aluminum metal matrix composites (MMCs) is a strategy to enhance specific mechanical and physical properties. While the direct use of aluminum zinc sulfate as a reinforcing agent is not common, the addition of zinc or zinc oxide particulates to an aluminum matrix—a process that can be conceptually linked through precursor materials—demonstrates the benefits of combining these elements.
The primary goal of creating Al-Zn composites is to improve properties such as hardness, tensile strength, and wear resistance without significantly compromising ductility. Research into aluminum matrix composites reinforced with zinc particulates shows that the addition of zinc can lead to the dispersion and dissolution of the particulates within the aluminum matrix. This modification of the microstructure results in improved mechanical characteristics.
For example, studies have shown that increasing the weight percentage of zinc oxide in an aluminum matrix can systematically increase the hardness and compressive strength of the composite.
The table below summarizes findings on the effect of zinc compound reinforcement on the mechanical properties of an aluminum matrix.
| Reinforcement (wt. %) | Hardness Improvement (%) | Ultimate Tensile Strength (MPa) | Corrosion Resistance |
| 0% Zn | Baseline | ~90 | Baseline |
| 0.75% Zn | Variable | 97.2 | Increased |
| 2% Zn | Increased | > 100 | Increased |
| 10% ZnO | 50% | 113% improvement in compressive strength | Not specified |
| This table is interactive. Users can sort the data by reinforcement percentage or property. |
The addition of zinc generally improves the corrosion resistance of the aluminum matrix. researchgate.net This is attributed to the formation of a more stable and protective passive film on the surface of the composite.
Advanced Catalysis and Catalytic Support Materials
Compounds derived from aluminum and zinc salts, including sulfates, are pivotal in the field of catalysis. They can function as active catalysts themselves, as precursors to catalytic materials, or as stable supports that enhance the performance of other catalysts. The combination of a Lewis acidic site (from aluminum) and a redox-active or basic site (from zinc) creates a bifunctional material suitable for a wide range of chemical transformations.
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, allowing for easy separation and reuse. Zinc-aluminum oxides, often prepared from the co-precipitation of their salt precursors like sulfates or nitrates, are prominent examples of effective heterogeneous catalysts.
One of the most significant industrial applications is in the synthesis of methanol (B129727) from synthesis gas (a mixture of CO, CO₂, and H₂). The standard industrial catalyst for this process is a mixture of copper, zinc oxide, and aluminum oxide (Cu/ZnO/Al₂O₃). In this system:
Copper is the primary active catalytic component.
Zinc Oxide works synergistically with copper, creating active sites at the interface of the two materials and helping to adsorb and activate carbon monoxide.
The deactivation of this catalyst is often linked to changes in the zinc oxide component, highlighting its dynamic role in the catalytic process. daneshyari.com
Furthermore, zinc aluminate (ZnAl₂O₄) spinels, formed by the high-temperature calcination of zinc and aluminum salt precursors, are used as catalysts in various organic reactions, including the preparation of alcohol esters from triglycerides. nih.gov Simple zinc salts have also been explored as recyclable heterogeneous catalysts for reactions like fatty acid esterification. mdpi.com
| Catalyst System | Precursors | Application | Function of Zn/Al Components |
| Cu/ZnO/Al₂O₃ | Copper, Zinc, and Aluminum salts (nitrates, sulfates) | Methanol Synthesis | ZnO as co-catalyst; Al₂O₃ as structural support |
| ZnAl₂O₄ Spinel | Zinc and Aluminum salts (sulfates, chlorides) | Transesterification | Forms a stable, solid acid-base catalyst |
| Zinc Salts on Alumina (B75360) | Zinc salts (e.g., acetate) | Organic Synthesis | Provides active Lewis acid sites on a high-surface-area support |
| This table is interactive. Users can filter the data by catalyst system or application. |
In recent years, zinc-aluminum layered double hydroxides (Zn-Al LDHs), which can be synthesized from zinc and aluminum sulfate precursors, have emerged as highly effective photocatalysts. google.com LDHs consist of positively charged brucite-like layers of mixed metal hydroxides, with charge-compensating anions (like sulfate) and water molecules residing in the interlayer region.
This unique two-dimensional structure provides a high surface area and tunable electronic properties, making Zn-Al LDHs promising for environmental remediation applications. As photocatalysts, they can utilize ultraviolet light to generate electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals, which can degrade organic pollutants in water and air.
Studies have shown that Zn-Al LDHs exhibit high efficiency in the photocatalytic degradation of nitrogen oxides (NOx) and can be used for the photocatalytic reduction of CO₂. google.com Their performance can be superior to that of the benchmark photocatalyst, TiO₂, especially in terms of selectivity, by avoiding the production of toxic intermediates. google.com The band gap of Zn-Al LDHs is around 3.3-3.5 eV, making them responsive to UV light. google.com
In the related field of electrochemistry, the electrowinning of zinc from zinc sulfate solutions is a major industrial process that uses aluminum cathodes for the deposition of zinc. This highlights the electrochemical compatibility and utility of the Al-Zn-Sulfate system, although it is a recovery process rather than a direct electrocatalytic application for fuel generation or synthesis.
| Material | Synthesis Method | Band Gap (eV) | Photocatalytic Application | Efficiency |
| Zn-Al LDH | Co-precipitation | ~3.5 | NOx Abatement | ~55% removal |
| Zn-Al LDH | Co-precipitation | ~3.3 | Photoprotection (UV filtering) | Safer than TiO₂/ZnO |
| Al-doped Zinc Ferrite | Sol-gel | 2.0 - 2.4 | Azo Dye Degradation | Up to 95% removal |
| This table is interactive. Users can sort the data by material or application. |
Electrochemical Sensing Platforms
The synergistic combination of aluminum and zinc has led to the development of advanced electrochemical sensing platforms, primarily utilizing aluminum-doped zinc oxide (AZO). While not the sulfate form, these AZO-based sensors illustrate the potential of leveraging the unique properties of both metals for detecting various analytes. AZO nanostructures have been successfully employed in the fabrication of highly sensitive gas sensors.
For example, hierarchical AZO nanoplatelets have been synthesized for the detection of hydrogen sulfide (B99878) (H2S) gas. Research has shown that the morphology and crystallite size of the AZO films, which are influenced by the aluminum content, play a significant role in their sensing performance. Similarly, AZO metasurfaces composed of highly ordered nanotubes have been demonstrated as effective optical sensors for hydrogen gas, capable of detecting concentrations as low as 0.7% at room temperature rsc.org. These sensors operate by registering a wavelength shift in minimum reflectance upon exposure to hydrogen, showcasing a rapid response time rsc.org. The enhanced sensing capabilities of AZO materials are often attributed to the synergistic electronic and chemical sensitization effects arising from the aluminum doping.
Energy Storage and Conversion Materials
This compound plays a significant role in the advancement of energy storage and conversion technologies, particularly in the development of electrode materials for aqueous batteries and supercapacitors. The combination of these elements offers advantages in terms of cost, safety, and electrochemical performance.
Electrode Materials for Aqueous Batteries
In the field of aqueous rechargeable batteries, mixed-ion electrolytes containing both aluminum and zinc have shown considerable promise for large-scale energy storage. A notable example is an aqueous rechargeable zinc/aluminum ion battery that utilizes zinc as the negative electrode and ultrathin graphite nanosheets as the positive electrode, immersed in an aqueous Al2(SO4)3/Zn(CHCOO)2 electrolyte acs.orgresearchgate.net.
This battery configuration demonstrates strong performance metrics, including a high capacity retention and rapid charging capabilities. acs.orgresearchgate.net Key performance indicators for this aqueous battery system are detailed in the table below.
| Performance Metric | Value |
|---|---|
| Average Working Voltage | 1.0 V |
| Capacity Retention | ~94% after 200 cycles |
| Charging Time | Can be rapidly charged within 2 minutes |
Supercapacitors and Other Energy Devices
The incorporation of aluminum into zinc-based materials has been shown to significantly enhance the performance of supercapacitors. By synthesizing zinc-based hydrotalcite-like materials with aluminum ion doping, researchers have developed electrode materials with exceptional electrochemical activity and stability scirp.orgresearchgate.net. The synthesis is typically carried out via a hydrothermal method using zinc and aluminum salt precursors scirp.org.
The ratio of zinc to aluminum in the precursor materials is a critical factor that influences the resulting specific capacitance. Studies have shown that Al(III) ions help promote the formation of more ordered active substances and participate in the redox reactions on the electrode surface scirp.orgsemanticscholar.org. An optimal Zn/Al molar ratio can lead to a dramatic increase in specific capacitance.
| Zn/Al Molar Ratio in Precursor | Specific Capacitance (at 1.0 A·g⁻¹) |
|---|---|
| 1:1 | ~2557 F·g⁻¹ |
An electrode with a 1:1 molar ratio of Zn/Al achieved a maximum specific capacitance of approximately 2557 F·g⁻¹ at a current density of 1.0 A·g⁻¹ scirp.org. This high specific capacitance, coupled with good cycling stability, makes these materials highly promising for next-generation energy storage devices.
Interfacial Phenomena and Surface Chemistry of Aluminum Zinc Sulfate
Surface Functionalization and Modification Strategies
Surface functionalization of materials involving aluminum and zinc is a key strategy to enhance their performance for specific applications, such as creating effective adsorbents. One approach involves the modification of substrates to introduce functional groups that have a high affinity for target ions.
A notable example is the functionalization of graphene aerogels with aluminum sulfate (B86663). In this method, a three-dimensional graphene oxide/carboxymethylcellulose/aluminium sulphate (GOCAS) aerogel can be synthesized. hw.ac.uk The process uses aluminum sulfate as both a crosslinking and functionalization additive. hw.ac.uk The aluminum ions (Al³⁺) provide positively charged sites that can crosslink with anionic groups of carboxymethylcellulose (CMC), creating a robust structure. hw.ac.uk Furthermore, the incorporation of sulfate (SO₄²⁻) and hydroxyl (-OH) groups onto the aerogel surface creates active sites that participate directly in the adsorption of metal ions like lead and zinc. hw.ac.ukhw.ac.uk
Another context for surface modification is in the pretreatment of aluminum-zinc alloys. Processes such as alkaline etching and electropolishing can alter the near-surface composition of these alloys. manchester.ac.uk These treatments often lead to an enrichment of zinc at the alloy/film interface, influencing the material's subsequent reactivity and coating adhesion. manchester.ac.uk Similarly, the zincate process, an electrochemical exchange reaction, is used to deposit a thin layer of zinc crystallites onto aluminum surfaces by dissolving the aluminum. semanticscholar.orgresearchgate.net The morphology of this zinc layer, which is crucial for subsequent plating, can be controlled by modifying the composition of the zincate solution. semanticscholar.org
Strategies for surface functionalization can be summarized as:
Incorporation of Functional Groups: Introducing species like sulfate and hydroxyl groups to a material's surface to create active binding sites.
Crosslinking: Using multivalent ions like Al³⁺ to enhance the structural integrity of composite materials.
Surface Alloying and Pretreatment: Modifying the elemental composition at the surface of Al-Zn materials to control properties like corrosion resistance and adhesion. manchester.ac.uk
Adsorption Isotherms and Kinetic Models for Various Adsorbates
The adsorption capabilities of materials containing aluminum and zinc sulfate are frequently evaluated using isotherm and kinetic models to understand the efficiency and mechanism of the adsorption process.
Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of an adsorbate in the solution and the quantity adsorbed on the solid surface at a constant temperature. The Langmuir and Freundlich models are most commonly applied.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often indicative of chemisorption. researchgate.net For instance, the adsorption of zinc onto a 3D aluminum sulfate-functionalized graphene aerogel (GOCAS) was found to fit the Langmuir isotherm closely. hw.ac.uk
Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface and is often associated with physisorption. gau.ac.ir The adsorption of lead onto the same GOCAS material correlated well with the Freundlich model. hw.ac.uk In another study involving zinc-aluminum layered double hydroxides (Zn-Al LDHs) used for phosphate (B84403) and sulfate removal, the adsorption data also showed a good fit with the Langmuir model, suggesting chemisorption interactions. researchgate.net
Adsorption Kinetics: Kinetic models are used to determine the rate of adsorption and provide insights into the controlling mechanisms of the process.
Pseudo-First-Order (PFO) Model: This model suggests that the rate of adsorption is proportional to the number of available active sites. jksus.org
Pseudo-Second-Order (PSO) Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. jksus.orgworldscientificnews.com The adsorption of both lead and zinc onto the GOCAS aerogel was best described by the pseudo-second-order model. hw.ac.ukhw.ac.uk Similarly, the removal of fluorine ions from an industrial zinc sulfate solution using a layered aluminum-based composite was also well-described by the PSO model. researchgate.net
Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism. A multi-linear plot suggests that both boundary layer diffusion and pore diffusion control the adsorption process. hw.ac.uk
The table below summarizes kinetic and isotherm parameters from a study on lead and zinc adsorption by a GOCAS aerogel.
| Adsorbate | Isotherm Model | Isotherm Parameters | Kinetic Model | Kinetic Parameters |
| Lead (Pb²⁺) | Freundlich | K_F = 28.3 (mg/g)(L/mg)^(1/n), n = 3.12 | Pseudo-Second-Order | k₂ = 0.0021 g/(mg·min), q_e = 140.8 mg/g |
| Zinc (Zn²⁺) | Langmuir | q_max = 52.9 mg/g, K_L = 0.15 L/mg | Pseudo-Second-Order | k₂ = 0.0035 g/(mg·min), q_e = 53.2 mg/g |
Mechanisms of Ion Exchange and Surface Complexation
The removal of contaminants by aluminum-zinc-sulfate systems often involves ion exchange and surface complexation mechanisms. These processes are particularly prominent in materials like layered double hydroxides (LDHs) and other composite structures.
Ion Exchange: Ion exchange is a primary mechanism for materials with a layered structure, such as zinc-aluminum layered double hydroxides (Zn-Al LDHs). These materials consist of positively charged brucite-like layers with intercalated anions and water molecules. The interlayer anions can be exchanged with other anions from a surrounding solution. For example, Zn-Al LDHs have shown potential for removing phosphate and sulfate from water through anion exchange. researchgate.net Similarly, a layered aluminum-based composite used to remove fluorine ions from a zinc sulfate solution operated via an ion exchange mechanism, where hydroxyl groups on the adsorbent surface were exchanged with fluoride (B91410) ions. researchgate.net
Surface Complexation: Surface complexation involves the formation of coordination complexes between ions in solution and functional groups on the adsorbent's surface. This mechanism is often responsible for the high affinity of adsorbents for specific metal ions. For instance, Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) analyses have revealed that fluorine adsorption on certain aluminum-based materials occurs through surface complexation and anion exchange between sulfate or hydroxyl groups and fluoride ions. researchgate.net In the case of functionalized aerogels, hydroxyl and sulfate groups are directly involved in forming complexes with adsorbed metal ions. hw.ac.uk
In alkaline solutions, silicate ions have been shown to form complexes with both zincate (Zn(OH)₄²⁻) and aluminate (Al(OH)₄⁻) ions, demonstrating the competitive formation of surface complexes when both metals are present. nih.gov
Colloid and Suspension Stability in Aqueous Media
The stability of colloids and suspensions containing aluminum and zinc species is governed by the balance of attractive (van der Waals) and repulsive (electrostatic or steric) forces between particles, often described by the classical Derjaguin, Landau, Verwey, and Overbeek (DLVO) theory. nih.gov Factors such as pH, ionic strength, and the presence of specific ions significantly influence this balance.
Attractive van der Waals forces are ubiquitous and tend to cause particles to aggregate. yale.edu Stability is typically conferred through two main mechanisms:
Electrostatic Stabilization: This arises from the formation of an electrical double layer around charged particles. The repulsion between the double layers of adjacent particles prevents them from aggregating. The magnitude of this repulsion is related to the surface charge or zeta potential. yale.edu
Steric Stabilization: This involves the adsorption of polymers or surfactants onto the particle surfaces, which physically prevents the particles from approaching each other.
In systems containing aluminum and zinc ions, the surface charge of colloids is highly dependent on the solution's pH. Aluminum and zinc hydroxides are amphoteric, meaning they can have a positive surface charge at low pH and a negative charge at high pH. The point of zero charge (PZC) is the pH at which the net surface charge is zero, and at this point, electrostatic repulsion is minimal, often leading to rapid aggregation and flocculation. The stability of Al nanocrystals, for example, is determined by the molecular structure and density of coordinating atoms, which can be controlled by the choice of solvent. nih.gov Redox processes can also impact colloid stability by altering aqueous-phase chemistry (pH, ion composition) or the structure of the colloids themselves. nih.gov
Interaction Mechanisms with Inorganic Ions and Macromolecules
The surfaces of aluminum-zinc-sulfate systems can interact strongly with a variety of inorganic ions and macromolecules, influencing processes like corrosion, adsorption, and particle stability.
Interactions with Inorganic Ions: The interaction is highly dependent on the specific ions present and the solution chemistry.
Chloride (Cl⁻) and Sulfate (SO₄²⁻): These anions are common in industrial and natural waters and can be aggressive corrosive agents for metals like aluminum and zinc. mdpi.com Chloride ions, in particular, can cause localized breakdown of passive oxide films, leading to pitting corrosion. Studies on Zn-Al coatings show that their corrosion behavior is significantly affected by the relative concentrations of chloride and sulfate ions. mdpi.com
Silicate (SiO₄⁴⁻): In alkaline solutions, silicate ions can form complexes with both aluminate and zincate ions. nih.gov This interaction can influence the dissolution and precipitation behavior of aluminum and zinc minerals.
Phosphate (PO₄³⁻): Zinc-aluminum layered double hydroxides have been shown to be effective adsorbents for phosphate ions, primarily through ion exchange and surface precipitation mechanisms. researchgate.net
Interactions with Macromolecules: Macromolecules, such as natural organic matter (NOM) or synthetic polymers, can adsorb onto the surfaces of aluminum and zinc-containing particles. This adsorption can have several effects:
Stabilization: Adsorbed polymers can provide steric stabilization, preventing particle aggregation and maintaining a stable colloidal suspension.
Flocculation: In some cases, polymers can bridge between particles, leading to flocculation and sedimentation. This principle is utilized in water treatment, where aluminum sulfate (alum) is used as a coagulant to destabilize colloidal particles, often in conjunction with polymeric flocculants.
Surface Passivation: Adsorbed macromolecules can form a protective layer on metal surfaces, inhibiting corrosion.
The interaction between the surface and macromolecules is influenced by electrostatic forces, hydrogen bonding, and hydrophobic interactions.
Influence of Solution Chemistry on Interfacial Behavior
The interfacial behavior of aluminum zinc sulfate systems is profoundly influenced by the solution chemistry, particularly pH and ionic strength. These parameters dictate the surface charge of particles, the speciation of ions in solution, and the stability of colloids.
Effect of pH: The pH of the aqueous solution is a master variable controlling the surface chemistry of aluminum and zinc species.
Surface Charge: Aluminum and zinc oxides/hydroxides are amphoteric. In acidic solutions (low pH), their surfaces become protonated, resulting in a net positive charge (e.g., Al(OH)₂⁺, ZnOH⁺). In alkaline solutions (high pH), the surfaces are deprotonated, leading to a net negative charge (e.g., Al(OH)₄⁻, Zn(OH)₃⁻). researchgate.netmdpi.com This change in surface charge directly affects the adsorption of charged species and the electrostatic stability of suspensions. nih.gov
Corrosion Behavior: The corrosion of Zn-Al coatings is highly pH-dependent. Selective dissolution of zinc tends to occur at low pH, while aluminum dissolves selectively at high pH. researchgate.net In near-neutral solutions, passive layers of aluminum and zinc hydroxides or oxides can form, offering corrosion protection. mdpi.commdpi.com
Adsorption: The adsorption capacity of materials is often maximized at a specific pH where the surface charge is favorable for binding the target adsorbate. For example, the flocculation of certain microalgae by aluminum sulfate is highly efficient at a moderate pH (e.g., 7.5) where the cell surface charges are fully neutralized. nih.gov
Effect of Ionic Strength: Ionic strength refers to the concentration of ions in the solution. It primarily affects the thickness of the electrical double layer that surrounds charged particles.
Colloidal Stability: According to DLVO theory, an increase in ionic strength compresses the electrical double layer. This compression reduces the range of the electrostatic repulsive forces between particles, making it easier for attractive van der Waals forces to dominate, which can lead to particle aggregation and destabilization of the colloid. nih.gov
Adsorption: High ionic strength can sometimes reduce adsorption efficiency due to competition between the target adsorbate and other ions in the solution for active sites on the adsorbent surface.
The table below illustrates the effect of pH on the corrosion rate of zinc and aluminum coatings in saline solutions, highlighting the critical role of solution chemistry.
| Coating | Solution pH | Corrosion Rate (g·m⁻²·y⁻¹) |
| Zinc | Low pH | 374 ± 100 |
| Zinc | High pH | 2 ± 0.4 |
| Aluminum | Low pH | 29 ± 2.3 |
| Aluminum | High pH | 2 ± 0.4 |
Data adapted from studies on corrosion in varying pH and salinity. mdpi.com
Environmental Distribution and Transformation Pathways of Aluminum Zinc Sulfate
Transformation Processes
Once in the environment, aluminum and zinc ions undergo various transformation processes that alter their chemical form and environmental behavior.
Hydrolysis is a fundamental transformation process for both aluminum and zinc ions in water. As previously mentioned, these reactions lead to the formation of hydroxo complexes and, ultimately, the precipitation of solid phases. yuncangchemical.comquora.com The formation of aluminum hydroxide (B78521) and zinc hydroxide is highly dependent on pH, with precipitation generally occurring in the near-neutral to alkaline pH range. mdpi.com In sulfate-rich waters, particularly under acidic conditions, basic aluminum sulfates may also precipitate. usgs.gov
Both dissolved and particulate organic matter can significantly influence the transformation of aluminum and zinc. Complexation with DOM can prevent precipitation and maintain these metals in a dissolved, mobile state. nih.gov Conversely, sorption to particulate organic matter can facilitate their removal from the water column and incorporation into sediments.
Microorganisms can also mediate the transformation of aluminum and zinc. Some bacteria and algae can accumulate these metals, incorporating them into their biomass. uark.edu Sulfate-reducing bacteria, under anaerobic conditions found in some sediments, can reduce sulfate (B86663) to sulfide (B99878), leading to the precipitation of highly insoluble zinc sulfide. mdpi.com Microbial metabolic activity can also influence the local pH, which in turn affects the speciation and solubility of aluminum and zinc. jmst.org
Biogeochemical Cycling in Terrestrial Systems
In terrestrial environments, the biogeochemical cycling of aluminum and zinc is closely linked to soil properties and biological processes. Upon application to soil, aluminum zinc sulfate will dissolve in the soil solution. The mobility and fate of the constituent ions are then governed by sorption to soil particles, uptake by plants, and microbial transformations. nih.gov
Soil pH is a master variable controlling the solubility and availability of aluminum and zinc. In acidic soils, both metals are more soluble and available for plant uptake, but aluminum can reach toxic concentrations. nih.gov Sorption to clay minerals and soil organic matter is a key process that retains aluminum and zinc in the soil, reducing their potential for leaching into groundwater. mtu.edu Plant uptake is another important pathway, removing these elements from the soil solution and incorporating them into the biosphere. nih.gov Decomposition of plant litter returns aluminum and zinc to the soil, completing the cycle. Anthropogenic activities have significantly perturbed the natural biogeochemical cycles of both aluminum and zinc. mtu.eduscribd.com
Environmental Persistence and Stability in Engineered Systems
The primary transformation pathway for aluminum and zinc ions in engineered systems is precipitation as metal hydroxides, a process highly dependent on the pH of the surrounding water. The stability of this compound is therefore intrinsically linked to the pH control within these systems.
In wastewater treatment facilities, the addition of aluminum and zinc salts is a common practice for coagulation and flocculation to remove suspended solids and phosphorus. When this compound is introduced into wastewater, the aluminum and zinc ions will hydrolyze and precipitate as aluminum hydroxide (Al(OH)₃) and zinc hydroxide (Zn(OH)₂) as the pH is adjusted.
Transformation through Precipitation:
The persistence of soluble aluminum and zinc species is low under neutral to alkaline pH conditions, which are typical in many stages of wastewater treatment. The transformation into solid hydroxide forms represents a removal of the compound from the aqueous phase.
Aluminum Hydroxide Precipitation: Aluminum ions begin to precipitate as aluminum hydroxide at a pH greater than 3.5 and are almost completely removed from the solution in the pH range of 5.5 to 7. ntnu.no However, aluminum hydroxide is amphoteric and can redissolve at higher pH values, typically above 9.0. ntnu.no
Zinc Hydroxide Precipitation: Zinc ions precipitate as zinc hydroxide over a pH range of approximately 5.5 to 7. ntnu.no The optimal pH for zinc hydroxide precipitation to achieve minimum solubility is around 10.1. waterspecialists.biz
The following interactive data table summarizes the pH-dependent precipitation of aluminum and zinc, which dictates the stability and transformation of this compound in aqueous engineered systems.
| Metal Ion | Precipitation pH Range | Optimal Precipitation pH | Notes |
| Aluminum (Al³⁺) | > 3.5 | 5.5 - 7.0 ntnu.no | Amphoteric, redissolves at pH > 9.0. ntnu.no |
| Zinc (Zn²⁺) | 5.5 - 7.0 ntnu.no | ~10.1 waterspecialists.biz |
Role in Flocculation:
In engineered systems like activated sludge processes in wastewater treatment, aluminum and iron compounds play a significant role in bioflocculation. nih.gov Aluminum ions can enhance the settling properties of sludge by binding with organic compounds and promoting the formation of larger, more stable flocs. nih.gov This process effectively incorporates the aluminum component of this compound into the sludge biomass, thus removing it from the treated effluent.
Stability in Corrosion Inhibition:
This compound can also be a component of corrosion inhibitors in industrial water systems. In this context, its stability is related to its ability to form protective layers on metal surfaces. The sulfate component can contribute to the formation of protective layers, and in some cases, zinc sulfate is recognized as a corrosion inhibitor. mdpi.compeacta.org The persistence of this protective effect depends on the operational conditions of the engineered system, such as water chemistry, temperature, and flow rates.
Future Research Directions and Emerging Trends for Aluminum Zinc Sulfate Compounds
Development of Novel Synthetic Approaches for Nanostructured Materials
The future of aluminum zinc sulfate (B86663) applications is intrinsically linked to the ability to control its structure at the nanoscale. Research is moving towards synthesizing nanostructured forms of this compound to unlock enhanced properties. Novel approaches are being explored that offer precise control over particle size, morphology, and purity, which are critical for advanced applications.
One promising direction involves adapting methods used for related compounds. For instance, the synthesis of zinc sulfate nanoparticles has been achieved through an anti-solvent precipitation method in the presence of surfactants like sodium dodecyl sulfate (SDS). ijcce.ac.ir This technique allows for the production of nanoparticles in the 30-35 nm range, a scale at which materials exhibit unique properties. ijcce.ac.ir Another innovative approach is the synthesis of related nanoparticles, such as zinc aluminate, from industrial waste sludge. jwent.net This not only provides a sustainable source of raw materials but also employs methods like solid-state reaction (SSR) and molten salt synthesis (MSS) to produce pure-phase nanoparticles. jwent.net
Future research will likely focus on co-precipitation and sol-gel methods to create homogenous aluminum zinc sulfate nanoparticles. The goal is to develop scalable, cost-effective synthesis routes that can be tailored to specific applications, from catalysts to coatings.
Comparison of Nanoparticle Synthesis Methods
| Synthesis Method | Description | Typical Particle Size | Key Advantages | Potential for this compound |
|---|---|---|---|---|
| Anti-solvent Precipitation | Induces nucleation by adding an anti-solvent to a solution containing precursors and surfactants. ijcce.ac.ir | 30-35 nm ijcce.ac.ir | Good control over particle size; operates at room temperature. ijcce.ac.ir | High potential for producing uniform nanoparticles with controlled agglomeration. |
| Solid-State Reaction (SSR) | Involves heating a mixture of solid precursors (e.g., industrial sludge) at high temperatures. jwent.net | ~17 nm (crystallite size) jwent.net | Utilizes waste materials; straightforward process. jwent.net | A sustainable route using industrial byproducts as precursors. |
| Molten Salt Synthesis (MSS) | Uses a molten salt as the reaction medium for precursors, facilitating ion diffusion at lower temperatures than SSR. jwent.net | ~13 nm (crystallite size) jwent.net | Produces smaller, more homogeneous particles compared to SSR. jwent.net | Offers better control over particle morphology and homogeneity. |
Exploration of Advanced Applications in Sustainable Technologies
The unique chemical properties of this compound position it as a candidate for several applications in sustainable technologies, particularly in environmental remediation and agriculture.
In water treatment, aluminum sulfate is a well-established coagulant used to clarify water by causing impurities to settle. asedachemicals.com Zinc sulfate also acts as a coagulating agent, helping to precipitate contaminants. valudor.com A combined this compound could offer synergistic effects, potentially improving flocculation efficiency and broadening the effective pH range for water purification. asedachemicals.commahaco.biz
In sustainable agriculture, zinc is an essential micronutrient for plants, and zinc sulfate is widely used to correct soil deficiencies and improve crop yields. valudor.combisley.biz Aluminum sulfate can be used as a soil amendment to adjust pH levels. alumsulphate.comgau.ac.ir Research into an this compound compound could lead to multifunctional fertilizers that simultaneously address nutrient deficiencies and optimize soil chemistry, promoting sustainable farming by enhancing soil fertility without relying on more harmful chemicals. valudor.comresearchgate.net Furthermore, its application could enhance plant resilience to environmental stressors like drought. researchgate.net
Potential Sustainable Applications
| Application Area | Function | Underlying Principle | Potential Benefit |
|---|---|---|---|
| Water Treatment | Coagulant/Flocculant | Neutralizes charged particles in water, causing them to aggregate and settle. asedachemicals.comvaludor.com | Enhanced removal of impurities and potentially wider operational conditions. |
| Sustainable Agriculture | Multifunctional Soil Amendment | Provides essential zinc micronutrients while simultaneously adjusting soil pH. valudor.comalumsulphate.com | Improved crop yield, soil health, and plant resilience to stress. bisley.bizresearchgate.net |
| Corrosion Protection | Corrosion Inhibitor | Forms protective layers on metal surfaces, particularly in environments with chloride and sulfate anions. mdpi.com | Increased lifespan and durability of metal infrastructure. mdpi.com |
Integration with Nanotechnology and Advanced Manufacturing
The integration of this compound with nanotechnology and advanced manufacturing processes promises to create next-generation materials and components with superior performance. By working at the molecular level, nanotechnology can produce materials that are stronger, lighter, and more durable. anilocus.org
Incorporating this compound nanoparticles into polymer or metal matrices could create novel nanocomposites. These materials could exhibit enhanced mechanical strength, thermal stability, and chemical resistance, making them suitable for demanding applications in the aerospace, automotive, and construction industries. anilocus.orgresearchgate.net For example, research on Al-Zn alloys has shown that the addition of ceramic nanoparticles can significantly refine grain structures and improve mechanical properties. researchgate.net
In the realm of advanced manufacturing, such as Wire and Arc Additive Manufacturing (WAAM), there is potential to use aluminum zinc-based materials. frontiersin.org While challenges like the vaporization of zinc exist, the development of specialized alloys and powders containing this compound could lead to 3D-printed parts with unique functional properties, such as built-in corrosion resistance or catalytic activity. frontiersin.org Furthermore, nanostructured this compound could be developed as a novel catalyst, for instance, by loading zinc oxide onto a nano-alumina support for applications like oxidative desulfurization of fuels. researchgate.net
Design of Smart Materials and Responsive Systems
Smart materials, which change their properties in response to external stimuli, represent a significant area of future research. acs.org Crystalline materials are particularly promising for these applications because their ordered structures can allow for faster and more efficient energy transfer from an external signal to the responsive sites within the material. acs.org
This compound, as a crystalline inorganic compound, could be engineered to respond to various triggers such as pH, temperature, light, or electric fields. acs.orgrdworldonline.com For example, its solubility and structure may change significantly with pH, a property that could be exploited in controlled-release systems for agricultural nutrients or in environmental sensors. The piezoelectric properties of related zinc-based compounds suggest that this compound systems could be designed to convert mechanical stress into an electrical signal, or vice versa, making them suitable for actuators and sensors. rdworldonline.comresearchgate.net The future lies in moving beyond simple responsive behavior to create adaptive and interactive materials that can perform complex functions. nih.gov
Multiscale Modeling and Advanced Experimental Validation Techniques
Predicting the behavior of this compound at multiple scales is crucial for accelerating its development and deployment. Multiscale modeling combines different computational methods to bridge the gap from the quantum level to the macroscopic world. dierk-raabe.comacs.org
Quantum Mechanics (QM): At the smallest scale, methods like Density Functional Theory (DFT) can elucidate the nature of chemical bonds and electronic structures, providing fundamental insights into the compound's intrinsic properties. dierk-raabe.com
Molecular Dynamics (MD) and Monte Carlo: These atomistic simulations are used to understand how molecules and atoms interact over time, which is key to predicting material properties like thermal stability and diffusion. dierk-raabe.com
Continuum Models: At the macroscopic scale, methods like the Finite Element Method (FEM) can predict the mechanical performance of a component made from an this compound composite. dierk-raabe.com
A powerful approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) workflows, which have been successfully used to model complex zinc-containing biological systems. nih.gov This allows a small, critical region to be modeled with high accuracy (QM) while the surrounding environment is modeled more efficiently (MM). nih.gov
These computational predictions must be validated by advanced experimental techniques. For example, Response Surface Methodology (RSM) can be used to systematically investigate and optimize process parameters, such as in leaching or synthesis, providing a robust link between theoretical models and real-world industrial application. mdpi.com
Techno-Economic and Sustainability Assessments in Industrial Implementation
For this compound to transition from the laboratory to industrial-scale use, rigorous techno-economic and sustainability assessments are essential. These evaluations determine the commercial viability and environmental impact of the compound's entire lifecycle.
A Techno-Economic Analysis (TEA) evaluates the feasibility of a production process from an engineering and economic perspective. researchgate.netunikom.ac.id This involves designing a large-scale production flow and calculating key financial metrics to gauge profitability. As seen in analyses for zinc sulfide (B99878) nanoparticle production, these metrics are crucial for attracting investment. researchgate.netunikom.ac.id
A Life Cycle Assessment (LCA) is a comprehensive environmental accounting tool that evaluates the impact of a product from raw material extraction to end-of-life recycling or disposal. aluminum.org For this compound, this would involve quantifying the energy consumption, greenhouse gas emissions, and water usage associated with its production and application. aluminum.orgresearchgate.net The aluminum industry already uses LCAs to track and reduce its carbon footprint, providing a framework for assessing new compounds. aluminum.org A key sustainability driver would be the use of industrial wastes as raw materials, which aligns with the principles of a circular economy. researchgate.net
Key Assessment Metrics for Industrial Implementation
| Assessment Type | Key Metrics / Components | Purpose | Example from Related Materials |
|---|---|---|---|
| Techno-Economic Analysis (TEA) | Capital Investment Costs (Land, Machinery) imarcgroup.com | To determine the financial viability and profitability of industrial-scale production. researchgate.net | For ZnS nanoparticle production, analyses show a payback period of around two years, indicating high feasibility. researchgate.netunikom.ac.id |
| Operating Costs (Raw Materials, Utilities, Labor) unikom.ac.id | |||
| Gross Profit Margin, Payback Period (PBP) researchgate.net | |||
| Cumulative Net Present Value (CNPV), Break-Even Point (BEP) researchgate.net | |||
| Life Cycle Assessment (LCA) | Energy Consumption | To quantify the environmental footprint and identify areas for improvement. aluminum.org | LCAs of North American aluminum production show a continuous reduction in energy and carbon impacts over time. aluminum.org |
| Greenhouse Gas Emissions (Carbon Footprint) researchgate.net | |||
| Resource Depletion and Waste Generation researchgate.net |
Q & A
Q. What are the key thermodynamic properties of zinc sulfate, and how do they inform experimental design in calorimetry studies?
Methodological Answer: Zinc sulfate’s thermodynamic parameters, such as standard enthalpy of formation (ΔfH°solid = -980.14 kJ/mol) and entropy (S°solid = 110.54 J/mol·K), are critical for designing calorimetric experiments. The Shomate equation coefficients (e.g., A = 114.4580, B = -139.5640 for 298–540 K) enable precise calculation of heat capacity (Cp) and phase transitions. Researchers should validate these values using NIST-standardized protocols and reference prior datasets .
Q. How can researchers assess the purity of zinc sulfate heptahydrate in synthesis workflows?
Methodological Answer: Purity is evaluated via comparative analysis against standardized metrics, including zinc content (≥21%), heavy metal limits (e.g., Pb ≤20 ppm, Cd ≤40 ppm), and water-insoluble matter (≤0.05%). Techniques like gravimetric analysis (for sulfate quantification) and atomic absorption spectroscopy (for metal impurities) are recommended. Cross-referencing with quality certificates (e.g., Ph. Eur. or USP standards) ensures reproducibility .
Advanced Research Questions
Q. What experimental factors significantly influence the efficiency of aluminum sulfate in coagulation studies, and how can conflicting data be resolved?
Methodological Answer: Dose (Factor A, p = 0.002) and settling time (Factor B, p = 0.061) are critical in aluminum sulfate-mediated flocculation. Conflicting results often arise from unaccounted interactions (e.g., A × C or A × D). Researchers should employ factorial design (e.g., Taguchi methods) to isolate variables and use ANOVA to resolve discrepancies. For instance, residual time (Factor C) showed dominant effects (p < 0.001), necessitating controlled agitation protocols .
Q. How do co-exposure studies address the synergistic toxicity of aluminum and zinc compounds in environmental models?
Methodological Answer: Co-exposure models require speciation analysis (e.g., ICP-MS for metal ions) and biomarker assessments (e.g., prostaglandin E levels in serum). ATSDR/NTP guidelines recommend dose-response curves for individual and combined exposures, with adjustments for bioavailability modifiers (e.g., citrate or fluoride). For example, zinc sulfate’s interaction with aluminum citrate alters renal clearance rates, requiring adjusted pharmacokinetic models .
Q. What methodologies are recommended for resolving contradictions in zinc sulfate’s thermochemical data across literature sources?
Methodological Answer: Discrepancies in ΔfH° or Cp values often stem from calibration errors or undefined hydration states. Researchers should:
- Cross-validate data using NIST’s condensed phase thermochemistry tables.
- Replicate experiments under controlled humidity (to prevent hydrate formation).
- Apply the Shomate equation with updated coefficients (e.g., D = -402.5190 for 298–540 K) for interpolation .
Methodological Best Practices
Q. How should researchers document zinc sulfate synthesis for reproducibility in peer-reviewed journals?
Methodological Answer: Follow Beilstein Journal guidelines:
Q. What statistical approaches are optimal for analyzing zinc sulfate’s dose-dependent effects in biochemical assays?
Methodological Answer: Use non-linear regression models (e.g., Hill equation) for dose-response curves. For multi-factorial studies (e.g., zinc’s impact on prostaglandin E), apply mixed-effects models to account for inter-subject variability. Report p-values with Bonferroni corrections to mitigate Type I errors, as demonstrated in serum biomarker studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
